Product packaging for Cy5 se(mono so3)(Cat. No.:CAS No. 400051-84-5)

Cy5 se(mono so3)

Cat. No.: B3264930
CAS No.: 400051-84-5
M. Wt: 701.9 g/mol
InChI Key: BMICCHYLJBUIFT-UHFFFAOYSA-N
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Description

Cy5 se(mono so3) is a useful research compound. Its molecular formula is C39H47N3O7S and its molecular weight is 701.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cy5 se(mono so3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5 se(mono so3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H47N3O7S B3264930 Cy5 se(mono so3) CAS No. 400051-84-5

Properties

IUPAC Name

4-[2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMICCHYLJBUIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400051-84-5
Record name 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-3,3-dimethyl-1-(4-sulfobutyl)-4,5-dihydro-3H-indolium hydroxide, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Definitive Guide to the Photophysical Properties of Cy5 SE (mono SO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine5 succinimidyl ester with a single sulfonate group (Cy5 SE (mono SO3)), a widely utilized fluorescent probe in biological research and drug development. This document details the key quantitative parameters, the experimental methodologies for their determination, and visual representations of common experimental workflows.

Core Photophysical Characteristics

Cy5 SE (mono SO3), also known as sulfo-Cyanine5 NHS ester, is a bright, far-red fluorescent dye valued for its high water solubility and reactivity towards primary amines.[1][2] The presence of a sulfonate group enhances its hydrophilicity, making it particularly suitable for labeling proteins and oligonucleotides in aqueous environments without the need for organic co-solvents.[1][3] This dye is a popular choice for a variety of fluorescence-based applications due to its strong light absorption and emission in a spectral region where background autofluorescence from biological samples is minimal.

Quantitative Photophysical Data

The key photophysical parameters of unconjugated Cy5 SE (mono SO3) in an aqueous buffer (e.g., PBS, pH 7.4) are summarized in the table below for easy reference and comparison.

Photophysical ParameterValueUnit
Absorption Maximum (λ_abs_) ~646nm
Emission Maximum (λ_em_) ~662nm
Molar Extinction Coefficient (ε) ~271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F_) ~0.28-
Fluorescence Lifetime (τ_F_) ~1.0ns

Note: The fluorescence lifetime of Cy5 dyes can increase upon conjugation to biomolecules due to conformational restriction.[2]

Experimental Protocols for Photophysical Characterization

The accurate determination of the photophysical properties of Cy5 SE (mono SO3) is crucial for its effective application. The following sections outline the standard experimental methodologies for measuring its key characteristics.

Absorption and Emission Spectroscopy

Objective: To determine the maximal absorption (λ_abs_) and emission (λ_em_) wavelengths.

Methodology:

  • Sample Preparation: A dilute solution of Cy5 SE (mono SO3) is prepared in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) in a quartz cuvette. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).

  • Absorption Spectrum Measurement: The absorption spectrum is recorded using a UV-Visible spectrophotometer over a wavelength range that encompasses the expected absorption of the dye (e.g., 400-800 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

  • Emission Spectrum Measurement: The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs_), and the emitted light is scanned over a longer wavelength range (e.g., 650-800 nm). The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

Molar Extinction Coefficient Determination

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

  • The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • A series of solutions of known concentrations of Cy5 SE (mono SO3) are prepared.

  • The absorbance of each solution is measured at the absorption maximum (λ_abs_).

  • A plot of absorbance versus concentration is generated. The slope of the resulting line is the molar extinction coefficient (ε).

Fluorescence Quantum Yield Measurement

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method, comparing the fluorescence of Cy5 SE (mono SO3) to a standard with a known quantum yield, is commonly employed.

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Cy5 SE (mono SO3) is chosen (e.g., Cresyl Violet in methanol).

  • Absorbance Matching: The concentrations of the sample and the standard solutions are adjusted so that their absorbances at the excitation wavelength are identical and low (< 0.1) to minimize inner filter effects.

  • Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

    Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (η_sample_² / η_std_²)

    where Φ_F,std_ is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[4]

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement Principle: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse. This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured fluorescence decay to obtain the true lifetime.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for labeling a biomolecule (e.g., a protein) with Cy5 SE (mono SO3).

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution in Amine-Free Buffer (pH 8.5-9.0) mix Mix Protein and Dye Solutions protein_prep->mix Protein Solution dye_prep Dissolve Cy5 SE (mono SO3) in DMSO or Water dye_prep->mix Dye Solution incubate Incubate for 1 hour at Room Temperature (in the dark) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (e.g., UV-Vis Spectroscopy) purify->characterize

Caption: Workflow for biomolecule conjugation with Cy5 SE (mono SO3).

References

Cy5 se(mono SO3) chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cy5 SE (mono SO₃)

This guide provides a comprehensive overview of the fluorescent dye Cy5 succinimidyl ester (mono SO₃), a widely utilized tool in biological research and drug development. We will delve into its chemical structure, molecular properties, and common applications, offering detailed experimental protocols and visual representations of its utility.

Core Properties and Chemical Structure

Cy5 SE (mono SO₃), also known as Cy5 N-Hydroxysuccinimide ester (monosulfonated), is a member of the cyanine dye family, recognized for its far-red fluorescence.[1] The defining features of this molecule are a Cy5 core, a reactive succinimidyl ester (SE) group, and a single sulfonate (SO₃) group.[1] The succinimidyl ester allows for the covalent labeling of biomolecules, specifically reacting with primary amine groups to form stable amide bonds.[1] The addition of a sulfonate group significantly enhances the dye's water solubility, making it ideal for use in aqueous buffer systems without the need for organic co-solvents that could potentially harm sensitive biological samples.[1][2]

Quantitative Data Summary

The key quantitative properties of Cy5 SE (mono SO₃) are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 701.87 g/mol [3]
701.88 g/mol []
701.9 g/mol [1]
Molecular Formula C₃₉H₄₇N₃O₇S[]
CAS Number 400051-84-5[1][3][][5]
Excitation Maximum ~649-650 nm[1]
Emission Maximum ~666-670 nm[1]

Experimental Protocols and Applications

The unique properties of Cy5 SE (mono SO₃) make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and the analysis of nucleic acid-protein interactions.[1] Its ability to covalently label proteins, peptides, and oligonucleotides is fundamental to its utility.[1]

General Protein and Oligonucleotide Labeling Protocol

The following is a generalized protocol for the covalent labeling of proteins or amine-modified oligonucleotides with Cy5 SE (mono SO₃).

  • Dissolve the Biomolecule: Prepare a solution of the protein or oligonucleotide to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). The concentration will depend on the specific biomolecule.

  • Prepare Cy5 SE (mono SO₃) Stock Solution: Immediately before use, dissolve the Cy5 SE (mono SO₃) powder in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the Cy5 SE (mono SO₃) stock solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application but a starting point of 10-20 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted, hydrolyzed dye from the labeled biomolecule using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~650 nm).

Workflow for Labeling Biomolecules

The logical workflow for labeling a biomolecule with Cy5 SE (mono SO₃) is depicted below. This process involves the reaction of the succinimidyl ester with a primary amine on the target molecule, resulting in a stable, fluorescently labeled conjugate.

G cluster_reactants Reactants cluster_reaction Labeling Reaction cluster_products Products Cy5_SE Cy5 SE (mono SO₃) (Succinimidyl Ester) Reaction Covalent Bond Formation (Amide Bond) Cy5_SE->Reaction Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amine (-NH₂) Biomolecule->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule (Cy5-Biomolecule Conjugate) Reaction->Labeled_Biomolecule NHS_byproduct N-hydroxysuccinimide (Byproduct) Reaction->NHS_byproduct G cluster_components Assay Components cluster_incubation Incubation Steps cluster_analysis Analysis DNA_Probe DNA Probe Binding_Reaction Incubate DNA Probe + Protein DNA_Probe->Binding_Reaction Protein_of_Interest Protein of Interest Protein_of_Interest->Binding_Reaction Cy5_Antibody Cy5-Labeled Antibody (Specific to Protein) Supershift_Reaction Add Cy5-Labeled Antibody Cy5_Antibody->Supershift_Reaction Binding_Reaction->Supershift_Reaction Gel_Electrophoresis Native Polyacrylamide Gel Electrophoresis (PAGE) Supershift_Reaction->Gel_Electrophoresis Detection Fluorescence Imaging (Detection of Cy5) Gel_Electrophoresis->Detection

References

Understanding the Succinimidyl Ester (SE) Group in Cy5 Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the succinimidyl ester (SE) group in Cy5 dyes for researchers, scientists, and drug development professionals.

Cyanine5 (Cy5) is a bright, far-red fluorescent dye widely utilized in biological research for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] Its popularity stems from its emission in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio.[2] To be used as a label for biomolecules, Cy5 is functionalized with a reactive group. One of the most common and effective reactive groups is the N-hydroxysuccinimidyl (NHS) ester, also known as succinimidyl ester (SE). This guide provides a detailed overview of the Cy5-SE chemistry, its properties, and protocols for its use in labeling biomolecules.

The Role and Reaction Mechanism of the Succinimidyl Ester Group

The succinimidyl ester is the most popular amine-reactive group for labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines.[2][3] The SE group reacts with nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a stable and irreversible covalent amide bond.[1][4]

The reaction is highly dependent on pH. The amino group must be unprotonated to be reactive, which is favored at a pH above its pKa. Therefore, the optimal pH for the labeling reaction is typically between 8.3 and 8.5.[5][6] Below pH 8, the reaction rate slows considerably, while at pH levels above 9.0, the hydrolysis of the NHS ester group begins to compete significantly with the aminolysis reaction, reducing the labeling efficiency.

dot

Reaction_Mechanism cluster_conditions Reaction Conditions Cy5_SE Cy5-Succinimidyl Ester Conjugate Cy5-Biomolecule Conjugate (Stable Amide Bond) Cy5_SE->Conjugate + Biomolecule-NH₂ Cy5_SE->Conjugate Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate Biomolecule->Conjugate pH pH 8.3 - 8.5 Solvent Aqueous Buffer (e.g., Bicarbonate) NHS N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of Cy5-SE with a primary amine on a biomolecule.

Quantitative Data of Cy5-SE Dyes

The photophysical and chemical properties of Cy5-SE are critical for experimental design. The following table summarizes key quantitative data from various suppliers. Note that slight variations in reported values can occur due to different measurement conditions.

PropertyValueReference(s)
Excitation Maximum (λex)646 - 651 nm[1][2][5][6][7][8]
Emission Maximum (λem)662 - 671 nm[1][2][5][6][7][8]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[2][8]
Quantum Yield (Φ)~0.2[8]
Molecular Weight~753.88 g/mol
A280 Correction Factor0.04[8]
SolubilityGood in DMSO, DMF; Poor in water[5][6][8]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[6]
ReactivityPrimary amines[2]

Experimental Protocols

Protocol 1: General Protein Labeling with Cy5-SE

This protocol provides a general workflow for conjugating Cy5-SE to a protein, such as an antibody.

1. Materials and Reagents:

  • Protein solution (e.g., antibody at 2 mg/mL) in an amine-free buffer (e.g., PBS).

  • Cy5-SE dye.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • 1 M Sodium bicarbonate buffer, pH 8.5-9.0.

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.

2. Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (like PBS) to a concentration of 2 mg/mL.[5][7]

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.5.[5][6]

  • Dye Preparation:

    • Prepare a stock solution of Cy5-SE at 10 mg/mL or 10 mM in anhydrous DMSO or DMF.[5][9] This should be done immediately before use as the NHS ester is moisture-sensitive.

    • Vortex thoroughly to ensure the dye is completely dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the Cy5-SE stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.

    • Add the calculated amount of Cy5-SE solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the Cy5-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]

    • Equilibrate the column with PBS or another suitable buffer.

    • Apply the reaction mixture to the column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the colored fractions corresponding to the labeled protein.

3. Characterization (Optional but Recommended):

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (see table).

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution (2 mg/mL, pH 8.5) r1 Add Cy5-SE to Protein (Molar Ratio 10:1) p1->r1 p2 Prepare Cy5-SE Stock (10 mM in DMSO) p2->r1 r2 Incubate 1 hr at RT (Protect from light) r1->r2 u1 Purify via Size-Exclusion Chromatography (G-25) r2->u1 u2 Collect Labeled Protein Fractions u1->u2 u3 Characterize (DOL) u2->u3

Caption: General workflow for labeling proteins with Cy5-SE.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the procedure for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

1. Materials and Reagents:

  • Amine-modified oligonucleotide (desalted or HPLC-purified).

  • Cy5-SE dye.

  • Anhydrous DMSO.

  • 0.1 M Sodium bicarbonate buffer, pH 8.5.

  • Purification supplies (e.g., ethanol, sodium acetate for precipitation, or an HPLC system).

2. Methodology:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mM.

    • Prepare a fresh 10-20 mM solution of Cy5-SE in anhydrous DMSO.

  • Conjugation Reaction:

    • Add 2-10 equivalents of the Cy5-SE solution to the oligonucleotide solution. The excess ensures efficient labeling.

    • Mix well by vortexing and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified from excess dye by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

    • For ethanol precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in an appropriate buffer.

    • HPLC provides the highest purity and is recommended for demanding applications.

Choosing the Right Cy5 Dye: Standard vs. Sulfo-Cy5

A key consideration is the dye's solubility. Standard Cy5-SE is hydrophobic and requires an organic co-solvent like DMSO for dissolution before being added to the aqueous reaction buffer.[7][10] In contrast, Sulfo-Cy5 SE contains sulfonate groups that render the dye water-soluble.[10] This eliminates the need for organic solvents, which can be beneficial when working with proteins that are sensitive to them.

dot

Dye_Selection start Is the target biomolecule sensitive to organic solvents (DMSO, DMF)? use_sulfo Use water-soluble Sulfo-Cy5 SE start->use_sulfo Yes use_standard Standard Cy5-SE is suitable start->use_standard No node_yes Yes node_no No

Caption: Decision guide for choosing between standard and Sulfo-Cy5 SE.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cy5 SE (mono SO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of aqueous solubility for the widely used fluorescent dye, Cy5 SE (mono SO3). Understanding the behavior of this dye in aqueous buffers is paramount for successful and reproducible results in a multitude of applications, from protein and nucleic acid labeling to advanced cellular imaging. This document provides a comprehensive overview of the factors influencing its solubility, a general methodology for solubility determination, and a discussion on its stability in various buffer systems.

The Critical Role of Sulfonation in Aqueous Solubility

The solubility of cyanine dyes, including the Cy5 family, in aqueous solutions is fundamentally dictated by their molecular structure. The parent, non-sulfonated Cy5 core is inherently hydrophobic and exhibits poor solubility in water. To overcome this limitation for biological applications, which are predominantly conducted in aqueous buffers, Cy5 derivatives have been engineered to include charged functional groups.

The "mono SO3" designation in Cy5 SE (mono SO3) signifies the presence of a single sulfonate group (-SO₃⁻) on the dye molecule.[1] This modification is the primary determinant of its enhanced water solubility. The negatively charged sulfonate group readily interacts with polar water molecules, facilitating the dissolution of the dye in aqueous media and preventing aggregation.[2][3] This key feature allows for labeling reactions to be performed directly in aqueous buffers, obviating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) that can be detrimental to the structure and function of sensitive biomolecules such as proteins and antibodies.[1][2]

In contrast, non-sulfonated Cy5 variants necessitate the use of organic co-solvents to achieve sufficient concentrations for labeling reactions.[2][3] The typical workflow for these dyes involves dissolving the dye in an organic solvent before its addition to the aqueous solution containing the biomolecule to be labeled.

Factors Influencing the Solubility of Cy5 Dyes

The solubility of Cy5 SE (mono SO3) in aqueous buffers is not solely dependent on its sulfonate group. Several other factors can influence its behavior in solution. A comprehensive understanding of these factors is crucial for optimizing experimental conditions.

A diagram illustrating the key factors that influence the solubility of Cy5 dyes in aqueous solutions is presented below.

Factors Influencing Cy5 Dye Solubility in Aqueous Buffers Cy5 Cy5 Dye Solubility Sulfonation Sulfonation (Number of SO3- groups) Sulfonation->Cy5 Increases Solubility pH Buffer pH pH->Cy5 Affects Charge State BufferComp Buffer Composition (e.g., PBS, TRIS, HEPES) BufferComp->Cy5 Ionic Strength Effects Concentration Dye Concentration Concentration->Cy5 Aggregation Risk Substituents Chemical Substituents (Electron Donating/Withdrawing) Substituents->Cy5 Modifies Polarity

Key determinants of Cy5 dye solubility.

Buffer pH: The pH of the aqueous buffer can influence the overall charge of the Cy5 molecule, although the sulfonate group remains negatively charged over a wide pH range. The fluorescence of Cy5 conjugates is generally stable and pH-insensitive in the range of pH 4 to 10. However, extreme pH values can affect the stability of the dye, with some degradation observed in highly basic conditions (pH > 8).

Buffer Composition and Ionic Strength: The composition and ionic strength of the buffer can impact the solubility of Cy5 SE (mono SO3). High salt concentrations can either increase or decrease solubility depending on the specific salt and its concentration, a phenomenon known as "salting in" or "salting out." Common buffers used for labeling reactions include phosphate-buffered saline (PBS), TRIS, and HEPES. The choice of buffer should be guided by the requirements of the biomolecule being labeled and the desired reaction conditions.

Dye Concentration: While Cy5 SE (mono SO3) is designed for good aqueous solubility, at very high concentrations, there is still a risk of aggregation. Dye aggregation can lead to fluorescence quenching and a decrease in labeling efficiency. It is therefore advisable to work within recommended concentration ranges.

Chemical Substituents: The presence of other chemical substituents on the cyanine core can also modulate solubility. Studies have shown that the introduction of electron-withdrawing groups can enhance the aqueous solubility of Cy5 dyes.[4][5][6]

Quantitative Solubility Data

To date, specific quantitative solubility data (e.g., in mg/mL or molarity) for Cy5 SE (mono SO3) in various aqueous buffers is not extensively reported in publicly available literature. The solubility is generally described qualitatively as being high. For practical purposes, the dye is readily soluble in common aqueous buffers at the concentrations typically used for biomolecule labeling.

The following table summarizes the qualitative solubility of sulfonated versus non-sulfonated Cy5 dyes.

Dye TypeAqueous Buffer SolubilityOrganic Co-solvent Requirement
Cy5 SE (mono SO3) HighNot generally required
Non-sulfonated Cy5 SE LowRequired (e.g., DMSO, DMF)

Experimental Protocol for Determining Aqueous Solubility

For researchers needing to determine the precise solubility of Cy5 SE (mono SO3) in a specific aqueous buffer for a novel application, a general experimental protocol based on the principle of preparing a saturated solution can be employed.

The workflow for a typical solubility determination experiment is outlined in the diagram below.

General Workflow for Aqueous Solubility Determination A Prepare Buffer of Interest (e.g., PBS, TRIS, HEPES at desired pH) B Add Excess Cy5 SE (mono SO3) to a Known Volume of Buffer A->B C Equilibrate the Solution (e.g., agitate at a constant temperature for a set time) B->C D Separate Undissolved Dye (e.g., centrifugation or filtration) C->D E Collect a Precise Volume of the Supernatant (Saturated Solution) D->E F Determine Dye Concentration in Supernatant (e.g., via UV-Vis spectrophotometry using Beer-Lambert Law) E->F G Calculate Solubility (e.g., in mg/mL or Molarity) F->G

A generalized experimental workflow for determining dye solubility.

Methodology:

  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and allow it to equilibrate to the desired experimental temperature.

  • Creation of a Saturated Solution: Add an excess amount of Cy5 SE (mono SO3) to a known volume of the buffer in a sealed container. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Agitate the mixture (e.g., using a shaker or vortex) at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This could range from several hours to overnight.

  • Separation of Undissolved Solid: Separate the undissolved dye from the saturated solution. This can be achieved by centrifugation at high speed to pellet the solid, followed by careful collection of the supernatant, or by passing the solution through a fine-pore filter (e.g., 0.22 µm).

  • Sample Collection and Dilution: Carefully withdraw a precise volume of the clear supernatant. It may be necessary to dilute the supernatant with the same buffer to bring its absorbance into the linear range of the spectrophotometer.

  • Concentration Measurement: Measure the absorbance of the diluted (or undiluted) supernatant at the maximum absorption wavelength (λmax) of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.

  • Calculation of Solubility: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the saturated solution, where A is the absorbance, ε is the molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in molarity. The calculated concentration represents the solubility of the dye in that specific buffer at that temperature.

Conclusion

References

The Core Utility of Cy5 SE (mono SO3) in Biomolecular Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key applications, experimental protocols, and technical specifications of Cy5 SE (mono SO3), a widely utilized far-red fluorescent dye in biomolecular research. Its robust photophysical properties and versatile reactivity make it an indispensable tool for elucidating complex biological processes.

Introduction to Cy5 SE (mono SO3)

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its intense fluorescence in the far-red region of the spectrum.[1][2] The specific variant, Cy5 SE (mono SO3), is functionalized with a succinimidyl ester (SE) group and a single sulfonic acid (SO3) group.[1] The SE group facilitates covalent conjugation to primary amines on biomolecules, while the sulfonate group enhances water solubility, which is crucial for in vivo and in vitro applications in aqueous environments.[1][3] This dye is particularly well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1][4]

Physicochemical and Spectroscopic Properties

The performance of Cy5 SE (mono SO3) in labeling experiments is dictated by its inherent chemical and spectral characteristics. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₉H₄₇N₃O₇S[5]
Molecular Weight 701.87 g/mol [5][6]
Excitation Maximum (λex) ~649-651 nm[4][7][8]
Emission Maximum (λem) ~666-670 nm[4][7][8]
Extinction Coefficient 250,000 M⁻¹cm⁻¹[8]
Quantum Yield 0.2[8]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1][8]
Reactivity Primary amines (-NH₂)[1][7]
Solubility Soluble in organic solvents (DMSO, DMF); enhanced water solubility due to the SO₃ group.[3][7]

Key Applications in Biomolecular Labeling

The unique properties of Cy5 SE (mono SO3) make it a versatile tool for a wide range of applications in biological research.

Protein and Peptide Labeling

Cy5 SE (mono SO3) is extensively used to label proteins and peptides through the reaction of its NHS ester group with primary amines present on lysine residues and the N-terminus.[1][7][9] This enables a variety of downstream applications:

  • Fluorescence Microscopy and Imaging: Labeled antibodies and proteins are used to visualize cellular structures and track molecular events.[1] Its far-red emission minimizes background autofluorescence from cells and tissues.[1][2]

  • Flow Cytometry: Cy5-conjugated antibodies are standard reagents for identifying and sorting cell populations based on the expression of specific surface markers.[1][4]

  • In-Gel Protein Detection: Pre-labeling proteins with Cy5 allows for sensitive detection in SDS-PAGE gels, with detection limits reaching the sub-nanogram level.[1]

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for tracking labeled molecules in living organisms.[1][7]

Nucleic Acid Labeling

Amine-modified oligonucleotides can be readily labeled with Cy5 SE (mono SO3).[1][7] This is crucial for applications such as:

  • Microarrays: Labeled cDNA or cRNA probes are used for gene expression analysis.

  • Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.[]

  • Nucleic Acid-Protein Interaction Studies: Labeled nucleic acids can be used in various assays to study binding events and conformational changes upon interaction with proteins.[1]

Experimental Protocols

Below are detailed methodologies for labeling proteins and nucleic acids with Cy5 SE (mono SO3).

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling 1 mg of IgG antibody. Modifications may be required for other proteins.

Materials:

  • Protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[9][11]

  • Cy5 SE (mono SO3)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][9]

  • Conjugation Buffer: 0.1 M sodium carbonate buffer, pH 9.3.[12]

  • Purification column (e.g., Sephadex G-25).[9][12]

Procedure:

  • Prepare Protein Solution: Dissolve the antibody in the conjugation buffer to a final concentration of 1-10 mg/mL.[9][12] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for the dye.[9][12]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5 SE (mono SO3) in anhydrous DMSO to a concentration of 10 mg/mL.[7][9]

  • Labeling Reaction: Add the dye solution to the protein solution. A molar ratio of dye to protein of approximately 10:1 is often a good starting point.[7] Mix thoroughly but gently to avoid protein denaturation.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with occasional gentle mixing.[7][12] Optimal labeling generally occurs at a pH of around 9.3, though lower pH values can be used with longer incubation times.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[9][12] Dialysis can also be used, although it is generally slower.[12]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Amine-Modified Oligonucleotide Labeling Protocol

This protocol is a general guideline for labeling amine-modified DNA or RNA.

Materials:

  • Amine-modified oligonucleotide.

  • Cy5 SE (mono SO3).

  • Anhydrous DMSO.

  • Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0.[13]

  • Purification supplies (e.g., spin column or ethanol precipitation reagents).

Procedure:

  • Prepare Oligonucleotide: Resuspend the amine-modified oligonucleotide in the labeling buffer.

  • Prepare Dye Stock Solution: Dissolve one vial of Cy5 SE (mono SO3) in anhydrous DMSO.[13] This solution should be prepared fresh and protected from moisture.[13]

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[13]

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as a PCR purification spin column or ethanol precipitation.[13]

  • Quantification: Measure the absorbance at 260 nm (for nucleic acid) and ~650 nm (for Cy5) to determine the concentration and labeling efficiency.[13] The ratio of nucleotides to dye molecules for Cy5 can be estimated using the formula: (Nucleotides/Dye) = 28.5 * (A260 / A650).[13]

Visualized Workflows

The following diagrams illustrate common experimental workflows involving Cy5 SE (mono SO3).

AntibodyLabelingWorkflow Ab Antibody in Amine-Free Buffer Reaction Combine Antibody and Cy5 SE (pH 9.3, RT, 1 hr, Dark) Ab->Reaction Dye_Prep Prepare Cy5 SE Stock in DMSO Dye_Prep->Reaction Purification Purify Conjugate (Gel Filtration) Reaction->Purification QC Quality Control (Determine DOL) Purification->QC Application Downstream Application (e.g., Immunofluorescence) QC->Application

Caption: Workflow for labeling an antibody with Cy5 SE (mono SO3).

OligoLabelingWorkflow Oligo Amine-Modified Oligo in Carbonate Buffer Reaction Combine Oligo and Cy5 SE (RT, 1 hr, Dark) Oligo->Reaction Dye_Prep Prepare Cy5 SE Stock in DMSO Dye_Prep->Reaction Purification Purify Labeled Oligo (Spin Column) Reaction->Purification QC Quantify and Assess Labeling Efficiency Purification->QC Application Downstream Application (e.g., FISH) QC->Application

Caption: Workflow for labeling an amine-modified oligonucleotide with Cy5 SE.

Conclusion

Cy5 SE (mono SO3) remains a cornerstone fluorescent dye for biomolecular labeling due to its bright far-red emission, high reactivity towards primary amines, and improved water solubility. Its versatility supports a broad spectrum of applications, from high-resolution microscopy to in vivo imaging and flow cytometry. By following optimized labeling and purification protocols, researchers can generate highly effective fluorescent probes to advance our understanding of complex biological systems.

References

Introduction to Cy5 se(mono SO3) for nucleic acid and protein labeling.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cy5 SE (mono SO3) for Nucleic Acid and Protein Labeling

Introduction

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its intense signal in the far-red region of the spectrum.[1][2] The specific variant, Cy5 SE (mono SO3), is a monofunctional N-hydroxysuccinimide (NHS) ester derivative of Cy5.[2] This reactive form is designed to covalently label molecules containing primary amino groups, such as proteins, amino-modified nucleic acids, and peptides.[3][4] The "SE" designation indicates the succinimidyl ester (or NHS ester) reactive group, which forms a stable amide bond with primary amines. The "(mono SO3)" signifies the presence of a single sulfonate group, which enhances the dye's water solubility.

Cy5 is particularly well-suited for detection using CCD cameras and other red-sensitive detectors.[2] Its fluorescence is highly sensitive to the surrounding electronic environment, which can be leveraged for applications like enzyme determination and FRET (Förster Resonance Energy Transfer) trials.[] Labeled molecules are used in a wide array of applications, including ELISA, western blotting, immunofluorescence, flow cytometry (FACS), and in vivo imaging.[1][3]

Chemical Principle of Labeling

The core of the labeling process is the reaction between the Cy5 NHS ester and a primary amine (-NH2). This reaction, known as acylation, targets the N-terminus of proteins and the epsilon-amino group of lysine residues. For nucleic acids, it requires a pre-introduced primary amine, typically via a modified nucleotide. The NHS ester reacts with the nucleophilic amine in an aqueous, slightly alkaline buffer (pH 8.5-9.3), forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

G cluster_reactants Reactants cluster_products Products Cy5 Cy5-NHS Ester Molecule Protein / Nucleic Acid with Primary Amine (-NH2) Conditions pH 8.5 - 9.3 (Bicarbonate or Borate Buffer) Cy5->Conditions Molecule->Conditions LabeledMolecule Cy5-Labeled Molecule (Stable Amide Bond) Conditions->LabeledMolecule + Conditions->LabeledMolecule NHS NHS Byproduct

Figure 1: Reaction of Cy5 NHS Ester with a primary amine.

Quantitative and Spectral Data

The photophysical properties of Cy5 make it a versatile fluorophore for various detection systems. Key quantitative data are summarized below.

PropertyValue
Excitation Maximum (λ_ex) ~649-650 nm
Emission Maximum (λ_em) ~670 nm
Extinction Coefficient ~250,000 cm⁻¹M⁻¹
Molecular Weight ~776 g/mol (for the structure shown)
Recommended Laser Line 633 nm or 647 nm

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with Cy5 SE.

Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody.[2] Adjustments may be necessary for other proteins.

1. Protein Preparation:

  • Buffer Exchange: The protein must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed.[1][2] Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.5-9.0.[1][6] Buffer exchange can be performed by dialysis or using spin columns.[1][2]

  • Protein Concentration: For optimal results, the protein concentration should be between 2-10 mg/mL.[1][7] Labeling efficiency decreases at lower concentrations.[7]

2. Cy5 SE Dye Preparation:

  • Bring the vial of lyophilized Cy5 SE to room temperature before opening to prevent moisture condensation.

  • Reconstitute the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[3][7] The dye should be used immediately after reconstitution.[1]

3. Labeling Reaction:

  • Combine the protein solution with the reconstituted Cy5 SE solution. A common starting point is a 10:1 molar ratio of dye to protein.[3] For a 1 mg/mL IgG solution, this typically involves adding the protein solution directly to the pre-measured vial of dye.[2]

  • Mix the solution gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.[3]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][3] Gentle mixing on a rotary shaker is recommended.[1]

4. Purification of Labeled Protein:

  • It is critical to remove the unreacted, free dye from the labeled protein.

  • The most common method is gel filtration using a spin column packed with a resin like Sephadex G-25.[2][8]

  • Procedure:

    • Prepare the spin column by removing the storage buffer via centrifugation (~1,500 x g for 1 min).[1][6]

    • Wash the column resin multiple times with an appropriate elution buffer (e.g., PBS).[1][6]

    • Load the entire reaction mixture onto the center of the column.

    • Centrifuge the column (~1,500 x g for 2 min) to collect the eluate, which contains the purified, labeled protein.[6] The smaller, unconjugated dye molecules are retained in the column resin.

  • Alternatively, dialysis can be used, although it is generally slower and less efficient for rapid separation.[2]

Nucleic Acid Labeling Protocol

This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary alkyl amino group.

1. Nucleic Acid Preparation:

  • The oligonucleotide must contain a primary amine for labeling. This is typically incorporated during synthesis (e.g., using an Amino-Modifier C6).

  • If the oligonucleotide was deprotected using ammonium hydroxide, all traces of ammonia must be removed, as it will react with the dye. This can be achieved by repeated lyophilization or ethanol precipitation.[2]

  • Dissolve the amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium carbonate (pH 9.3).[2]

2. Dye Preparation:

  • Follow the same procedure as described in the protein labeling protocol, reconstituting the dye in DMSO or DMF.

3. Labeling Reaction:

  • Mix the oligonucleotide solution with the reconstituted Cy5 SE. The optimal dye-to-oligo ratio may require empirical determination but can start similarly to protein labeling.

  • Incubate the reaction for at least 60 minutes at room temperature in the dark.

4. Purification of Labeled Nucleic Acid:

  • Purification is necessary to remove free dye.

  • Gel filtration is a suitable method. For oligonucleotides, a resin with a smaller pore size like Sephadex G-50 is recommended.[2] The procedure is analogous to the protein purification protocol.

  • Other methods such as HPLC or ethanol precipitation can also be effective for purifying labeled oligonucleotides.

Experimental Workflows and Applications

The general workflow for biomolecule labeling is a multi-step process from preparation to final application.

G Prep 1. Biomolecule Preparation (Amine-free buffer, pH 8.5-9.3) React 3. Labeling Reaction (Room Temp, 30-60 min, Dark) Prep->React Dye 2. Dye Reconstitution (DMSO or DMF) Dye->React Purify 4. Purification (Spin Column / Gel Filtration) React->Purify QC 5. Quality Control (Spectroscopy) Purify->QC App 6. Downstream Application (FACS, FRET, Microscopy, etc.) QC->App

Figure 2: General experimental workflow for Cy5 labeling.

A key application of Cy5-labeled molecules is in Förster Resonance Energy Transfer (FRET), a mechanism that describes energy transfer between two light-sensitive molecules. In FRET-based assays, Cy5 often serves as the acceptor fluorophore, paired with a suitable donor like Cy3. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor can lead to energy transfer and subsequent emission from the acceptor (Cy5). This phenomenon is widely used to study molecular interactions, such as protein-protein binding or conformational changes in a single protein.[9]

G cluster_proximal Molecules in Proximity (<10 nm) cluster_distant Molecules Distant (>10 nm) Excitation Excitation Light (e.g., 550 nm) Donor Donor Fluorophore (e.g., Cy3) Excitation->Donor 1. Excite Donor Acceptor Acceptor Fluorophore (Cy5) Donor->Acceptor 2. Energy Transfer (FRET) Emission Cy5 Emission (~670 nm) Acceptor->Emission 3. Acceptor Emits Light NoFRET Cy3 Emission (~570 nm) Excitation_D Excitation Light (e.g., 550 nm) Donor_D Donor Fluorophore (e.g., Cy3) Excitation_D->Donor_D 1. Excite Donor Donor_D->NoFRET 2. No FRET, Donor Emits

Figure 3: Principle of FRET using Cy5 as an acceptor.

References

Cy5 se(mono SO3) CAS number and supplier information.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Cy5 SE (mono SO3), a critical tool for biomolecular labeling in a wide range of research and drug development applications. Below you will find its chemical identifiers, supplier information, detailed technical specifications, and standardized experimental protocols for its use.

Core Properties and Identification

Cy5 SE (mono SO3), also known as Sulfo-Cyanine5 succinimidyl ester, is an amine-reactive fluorescent dye belonging to the cyanine family. The presence of a single sulfonate group (SO3) significantly enhances its water solubility, making it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents that could compromise sample integrity.[1] Its primary reactivity is towards primary amines, such as the lysine residues in proteins and amine-modified oligonucleotides, forming a stable covalent bond.

Chemical Abstract Service (CAS) Number: 400051-84-5[2]

Technical Data Summary

The following table summarizes the key quantitative data for Cy5 SE (mono SO3) and its equivalents, compiled from various suppliers. These parameters are crucial for designing and executing labeling experiments and for the subsequent detection and analysis of labeled biomolecules.

ParameterValueNotes
CAS Number 400051-84-5
Molecular Weight ~701.87 g/mol [2]
Excitation Maximum (λex) ~646 - 651 nm[3][4][5]
Emission Maximum (λem) ~662 - 670 nm[3][4]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[3]
Quantum Yield ~0.2[3]
Solubility High in water, DMF, and DMSO[3][6]
Purity ≥95% (via HPLC-MS and ¹H NMR)[2][6]
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Target Moiety Primary amines (-NH₂)

Supplier Information

A variety of life science suppliers offer Cy5 SE (mono SO3) or its chemically equivalent sulfonated Cy5 NHS esters. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the product specifications and purity from their chosen supplier.

SupplierProduct Name
BOC SciencesCy5 SE(mono SO3)
BenchchemCy5 se(mono so3)
MedChemExpressCY5-SE (Cy5 NHS Ester)
Lumiprobesulfo-Cyanine5 NHS ester
AAT BioquestSulfo-Cyanine 5 NHS ester
Vector LabsSulfo-Cy5 NHS Ester
Jena BioscienceCy5 Protein Labeling Kit
CytivaAmersham Cy5 Mono-Reactive Dye Pack
Assay GenieProtein Cy5 Labeling Kit
AbcamProtein Cy5 Labeling Kit

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with Cy5 SE (mono SO3). These protocols are generalized from information provided by multiple suppliers and scientific publications.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins and concentrations.

1. Materials and Reagents:

  • Protein solution (e.g., IgG) at a concentration of 2-10 mg/mL.

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0, or PBS).

  • Cy5 SE (mono SO3).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification column (e.g., spin column or gel filtration column like Sephadex G-25).

  • Elution buffer.

2. Buffer Exchange (if necessary):

  • If the protein solution contains primary amines (e.g., Tris or glycine), the buffer must be exchanged.

  • Dialyze the protein sample against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) before labeling.[7][8]

3. Preparation of Dye Stock Solution:

  • Just before use, dissolve the Cy5 SE (mono SO3) in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[9] Vortex to ensure it is fully dissolved.[9]

4. Labeling Reaction:

  • For a 1 mg protein sample at 10 mg/mL (100 µL), add an appropriate volume of the 1 M sodium bicarbonate buffer to adjust the final concentration to 100 mM.[9]

  • Add the reconstituted Cy5 solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[5]

  • Mix the solution well by gentle pipetting.

  • Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[7][8]

5. Purification of Labeled Protein:

  • Prepare a spin column by centrifuging to remove the storage buffer.

  • Load the labeling reaction mixture onto the column.

  • Centrifuge the column to collect the eluate containing the labeled protein.[7][8] The unlabeled dye will be retained by the column.

  • For long-term storage, the labeled protein can be dialyzed against a suitable storage buffer containing glycerol and stored at -20°C.[8]

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Protein Solution (e.g., IgG) buffer_exchange Buffer Exchange (if needed, into amine-free buffer) protein->buffer_exchange mix Mix Protein and Dye Solution buffer_exchange->mix dye Cy5 SE (mono SO3) dissolve_dye Dissolve Dye (in DMSO or DMF) dye->dissolve_dye dissolve_dye->mix incubate Incubate (1 hr, RT, protected from light) mix->incubate purify Purify via Spin Column (removes free dye) incubate->purify labeled_protein Purified Labeled Protein purify->labeled_protein

Caption: Workflow for labeling proteins with Cy5 SE (mono SO3).

Applications and Signaling Pathways

Cy5 SE (mono SO3) is not a direct participant in signaling pathways but serves as a powerful visualization tool to study them. Once conjugated to a biomolecule of interest (e.g., an antibody, protein, or peptide), the resulting fluorescent probe can be used to:

  • Track Protein Localization: Visualize the subcellular location of proteins involved in signaling cascades using immunofluorescence microscopy.

  • Monitor Cellular Processes: Follow the internalization and trafficking of labeled molecules, such as observing endocytosis pathways.[1]

  • Quantitative Analysis: Perform quantitative measurements in techniques like Western blotting and flow cytometry.

  • In Vivo Imaging: The far-red emission of Cy5 is well-suited for in vivo imaging due to reduced tissue autofluorescence.[4]

The choice of which signaling pathway to investigate is determined by the biomolecule to which the Cy5 dye is conjugated. For example, by labeling an antibody specific to a phosphorylated kinase, one can visualize the activation of a particular signaling pathway in response to stimuli.

General Amine Labeling Reaction

The fundamental chemical reaction involves the N-hydroxysuccinimidyl ester of the Cy5 dye reacting with a primary amine on a target molecule to form a stable amide bond.

signaling_pathway Cy5 Cy5-NHS Ester Labeled_Target Labeled Target Molecule (Stable Amide Bond) Cy5->Labeled_Target Reacts with Target Target Molecule (Protein, Peptide, etc.) Amine Primary Amine (-NH2) Amine->Labeled_Target NHS NHS leaving group Labeled_Target->NHS Releases

Caption: Amine-reactive labeling chemistry of Cy5 SE.

References

An In-Depth Technical Guide to the Principles of Fluorescence for Cy5 SE (mono SO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) Succinimidyl Ester (mono SO3), a widely used fluorescent dye in biological research. It details the fundamental principles of its fluorescence, its key photophysical properties, and standardized protocols for its application in labeling biomolecules.

Core Principles of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This process can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

The key stages are:

  • Excitation: A fluorophore, such as Cy5, absorbs a photon of light, causing an electron to jump from its ground state (S₀) to a higher-energy excited singlet state (S₁).

  • Vibrational Relaxation: The excited electron rapidly loses some energy as heat through non-radiative vibrational relaxation, settling at the lowest energy level of the excited state.

  • Emission: The electron returns to the ground state, releasing the remaining energy as a photon of light. Because some energy was lost during relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift .

The efficiency and characteristics of a fluorophore are defined by several key parameters:

  • Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A higher extinction coefficient leads to more efficient light absorption.

  • Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process.

  • Brightness: A practical measure of a fluorophore's performance, calculated as the product of its Extinction Coefficient and Quantum Yield (Brightness = ε × Φ).

Jablonski cluster_0 Energy Levels S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 hν_ex S1->S0 hν_em S1:s->S1:s Absorption Light Absorption (Excitation) Emission Fluorescence (Emission) NonRad Vibrational Relaxation Labeling_Workflow A 1. Prepare Protein (e.g., 1-10 mg/mL in pH 9.3 buffer) C 3. Conjugation (Mix Protein and Dye, Incubate 1 hr at RT) A->C B 2. Dissolve Cy5 SE (mono SO3) (in DMSO or DMF) B->C D 4. Purification (Remove free dye via Gel Filtration) C->D Reaction Mixture E 5. Characterization & Storage (Measure Degree of Labeling, Store at 4°C) D->E Purified Cy5-Protein Conjugate FRET_Pathway cluster_molecules Interacting Molecules (<10 nm apart) Donor Donor (e.g., Cy3) FRET Förster Resonance Energy Transfer (Non-Radiative) Donor->FRET Acceptor Acceptor (Cy5) Emission Acceptor Emission (e.g., ~670 nm) Acceptor->Emission Excitation Excitation Light (e.g., ~550 nm) Excitation->Donor FRET->Acceptor

Safety and handling guidelines for Cy5 se(mono SO3) NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling and Application of Cy5 SE (mono SO3) NHS Ester

Introduction

Cy5 succinimidyl ester (SE) is a bright, water-soluble, far-red fluorescent dye widely used for labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group is the most popular moiety for reacting with primary amines, such as those found on the lysine residues of proteins or on amine-modified oligonucleotides, to form a stable amide bond.[1] The dye's spectral properties, with excitation ideally suited for 633 nm or 647 nm laser lines, are advantageous due to the low autofluorescence of biological specimens in this spectral region.[1] This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental procedures for researchers, scientists, and drug development professionals.

Safety and Handling

All chemicals should be regarded as potentially hazardous and handled only by individuals trained in laboratory techniques.[2] The hazards of this material have not been thoroughly investigated, and caution is recommended.[3]

Hazard Identification and Precautionary Statements

While generally considered to have low toxicity, proper laboratory safety protocols are essential.[4]

  • Precautionary Statements:

    • P264: Wash thoroughly after handling.[5]

    • P270: Do not eat, drink, or smoke when using this product.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[5]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Personal Protective Equipment (PPE)

To ensure safety, the following PPE should be worn when handling Cy5 SE NHS ester:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[5]

  • Skin and Body Protection: Wear a laboratory overall and chemical-resistant clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If working with the powder form or in an area with inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First Aid Measures

In case of exposure, follow these procedures:

  • Inhalation: Move the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and copious amounts of water for at least 15 minutes.[3][5] Call a physician if you feel unwell.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[3] Call a physician.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3] Note that the compound may emit toxic fumes under fire conditions.[3]

  • Accidental Release: Avoid dust formation.[3] Ventilate the affected area and wear appropriate PPE.[3][5] Do not allow the substance to enter the soil or subsoil.[5]

Storage and Stability

Proper storage is critical to maintain the reactivity of the NHS ester, which is susceptible to hydrolysis.[4]

  • Solid Form: Upon receipt, store the solid dye at -20°C, protected from light and moisture.[1][6] Storing in a container with a desiccant is also recommended.[7]

  • Stock Solutions: Prepare stock solutions in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] These solutions can be stored at -20°C for 1-2 months.[8] DMF is advantageous as it does not freeze at -20°C, avoiding freeze-thaw cycles.[7] Ensure the solvent is truly anhydrous, as DMSO is very hygroscopic.[7] Before opening a vial of a stock solution, allow it to equilibrate to room temperature to prevent water condensation inside.[7] Aqueous solutions should be used immediately.[8]

Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for Cy5 SE (mono SO3) NHS ester.

PropertyValueReference
Molecular Weight739.86 g/mol [1]
Excitation Maximum (λex)648 - 649 nm[1][9]
Emission Maximum (λem)670 - 671 nm[1][9]
Extinction Coefficient250,000 cm⁻¹M⁻¹[1]
ReactivityPrimary amines[1]
SolubilityWater, DMSO, DMF[1]

Experimental Protocols: Protein Labeling

This section details a generalized protocol for conjugating Cy5 SE NHS ester to proteins.

Materials Required
  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer).

  • Cy5 SE (mono SO3) NHS ester.

  • Anhydrous, amine-free DMSO or DMF.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-9.3.[2][8]

  • Purification column (e.g., Sephadex G-25).[2][6]

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[6]

Pre-Reaction Preparation
  • Prepare Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[9] Labeling efficiency is greatly reduced at concentrations below 2 mg/mL.[9]

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the NHS ester.[2][6][9]

    • The optimal pH for the reaction is 8.3-8.5.[8] If necessary, adjust the pH using 1 M sodium bicarbonate.[9]

  • Prepare Dye Stock Solution:

    • Allow the vial of solid Cy5 SE to warm to room temperature before opening.

    • Add the required volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[6][9] Mix well by vortexing.[6] This solution should be used promptly.[6]

Conjugation Reaction
  • Calculate Dye Amount: The optimal molar ratio of dye to protein is typically around 10:1, but this should be optimized for each specific protein.[9] For a starting point to achieve mono-labeling of Bovine Serum Albumin (BSA), a dye-to-protein ratio of 8:1 can be used.[8]

  • Reaction: Add the calculated volume of the Cy5 SE stock solution to the protein solution while gently mixing.[9] Avoid vigorous vortexing that could denature the protein.[9]

  • Incubation: Incubate the reaction in the dark at room temperature for 1 to 4 hours, or overnight on ice.[8] Gentle mixing every 10-15 minutes is recommended.[2]

Purification of the Conjugate

It is essential to remove unreacted dye and hydrolysis byproducts from the labeled protein.[4]

  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.2-7.4).[6]

  • Separation: Load the reaction mixture directly onto the top of the column.[6]

  • Elution: Elute the conjugate with PBS buffer.[6] The first colored band to elute will be the Cy5-protein conjugate, while the smaller, unreacted dye molecules will elute later.

  • Collection: Collect the fractions containing the desired conjugate.[6]

Storage of the Conjugate

The purified protein conjugate should be stored at 4°C for short-term use (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a biocide like 2 mM sodium azide.[6] For long-term storage, the conjugate should be aliquoted and stored at ≤ –60°C, protected from light.[6]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical reaction between a primary amine on a protein and the Cy5 NHS ester, resulting in a stable amide bond.

reaction_pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Intermediate Complex Protein->Intermediate + Cy5-NHS Cy5_NHS Cy5-NHS Ester Conjugate Cy5-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse NHS NHS (Leaving Group) Intermediate->NHS Release

Caption: Chemical pathway of NHS ester reaction with a primary amine.

Experimental Workflow

This diagram outlines the general workflow for labeling a protein with Cy5 SE NHS ester.

experimental_workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-9.3) react 3. Mix & Incubate (Room temp, 1-4h, dark) prep_protein->react prep_dye 2. Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->react purify 4. Purify Conjugate (Size-Exclusion Chromatography) react->purify store 5. Characterize & Store (4°C or -60°C) purify->store

Caption: General workflow for protein conjugation with Cy5 NHS ester.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Cy5 SE (mono SO3) NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Cyanine5 (Cy5) succinimidyl ester (SE), a bright and photostable fluorescent dye. The protocol is intended for use by researchers in various fields, including immunology, cell biology, and drug development, for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.

Introduction

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, which emits in the far-red region of the spectrum (approximately 670 nm). Labeling antibodies with Cy5 allows for sensitive detection of target antigens in a variety of immunoassays. The N-hydroxysuccinimide (NHS) ester functional group of Cy5 SE readily reacts with primary amino groups (-NH2) on the antibody, such as the side chain of lysine residues, to form a stable amide bond. This protocol outlines the materials, reagents, and step-by-step procedure for efficient and reproducible antibody conjugation with Cy5 SE.

Materials and Reagents
Material/Reagent Specifications Storage
AntibodyPurified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS)4°C or -20°C
Cy5 SE (mono SO3) NHS esterAmine-reactive succinimidyl ester< -15°C, desiccated, protected from light[1]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)High-purity, anhydrousRoom temperature, desiccated
Reaction Buffer1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4Room temperature
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Room temperature
Purification ColumnZeba™ Spin Desalting Columns (7K MWCO) or equivalent size exclusion chromatography columnRoom temperature
Collection Tubes1.5 mL microcentrifuge tubesRoom temperature

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer free of primary amines (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the Cy5 NHS ester.[2][3][4]

  • If your antibody is in a buffer containing interfering substances, it must be purified prior to labeling. This can be achieved by dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.

  • The recommended antibody concentration is 2 mg/mL.[3][5]

Preparation of Reagents
  • 1 M Sodium Bicarbonate Buffer (pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.5 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.

  • Cy5 SE Stock Solution: Allow the vial of Cy5 SE to warm to room temperature before opening to prevent moisture condensation.[3] Dissolve 1 mg of Cy5 SE in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[1][3] This solution should be prepared fresh and used immediately.[4]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.

  • pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[2][6] Add 1/10th volume of 1 M sodium bicarbonate buffer to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.

  • Molar Ratio Calculation: The optimal molar ratio of Cy5 SE to antibody can vary depending on the antibody and the desired degree of labeling. A common starting point is a 10:1 to 20:1 molar ratio.

    • Moles of Antibody: (Volume of Ab in L) x (Concentration of Ab in mg/mL) / (Molecular Weight of Ab in g/mol ) (The molecular weight of a typical IgG antibody is ~150,000 g/mol )

    • Volume of Cy5 SE Stock to Add: (Moles of Ab) x (Desired Molar Ratio) x (MW of Cy5 SE in g/mol ) / (Concentration of Cy5 Stock in mg/mL)

  • Reaction Incubation: Add the calculated volume of Cy5 SE stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Incubate the reaction for 1 hour at room temperature, protected from light.[2][5]

Purification of the Labeled Antibody

After the incubation, it is necessary to remove the unreacted Cy5 SE from the labeled antibody.

  • Spin Column Purification:

    • Equilibrate a Zeba™ Spin Desalting Column (or equivalent) by centrifuging at 1,500 x g for 1 minute to remove the storage buffer.[3][5]

    • Wash the column with 300 µL of 1X PBS (pH 7.2-7.4) and centrifuge at 1,500 x g for 1 minute. Repeat this step twice.[3]

    • Place the column in a new collection tube.

    • Carefully apply the entire reaction mixture to the center of the resin bed.

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.[5]

Characterization and Storage
  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 650 nm (for Cy5).

    • Concentration of Antibody (M): [A280 - (A650 x Correction Factor)] / (Molar Extinction Coefficient of Antibody) (The molar extinction coefficient of IgG is ~210,000 M⁻¹cm⁻¹ and the correction factor for Cy5 at 280 nm is typically 0.05)

    • Concentration of Cy5 (M): A650 / (Molar Extinction Coefficient of Cy5) (The molar extinction coefficient of Cy5 is ~250,000 M⁻¹cm⁻¹)

    • DOL = [Cy5] / [Antibody] An optimal DOL is typically between 2 and 7.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer such as BSA (to a final concentration of 1-2 mg/mL) and sodium azide (to a final concentration of 0.02-0.05%) and store at -20°C or -80°C.[5]

Quantitative Data Summary

Parameter Recommended Range/Value Reference
Antibody Concentration1 - 10 mg/mL (2 mg/mL is optimal)[3][5]
Reaction Buffer pH8.0 - 9.5[1][2][6]
Molar Ratio (Dye:Antibody)5:1 to 20:1 (10:1 is a good starting point)[1][3]
Reaction Time1 hour[1][2][5]
Reaction TemperatureRoom Temperature[1][2][5]
Purification Spin Speed1,500 x g[3][5]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control & Storage Ab_Prep Antibody Preparation (Purification if needed) pH_Adjust Adjust Antibody pH (8.0-9.0) Ab_Prep->pH_Adjust Dye_Prep Cy5 NHS Ester Stock Solution Prep Mix Mix Antibody and Dye Dye_Prep->Mix pH_Adjust->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify via Spin Column Incubate->Purify QC Determine DOL (A280/A650) Purify->QC Store Store Labeled Antibody (4°C or -20°C) QC->Store

Caption: Workflow for labeling antibodies with Cy5 NHS ester.

Chemical Reaction

Chemical_Reaction Antibody Antibody-NH₂ (Primary Amine on Lysine) Labeled_Ab Antibody-NH-CO-Cy5 (Stable Amide Bond) Antibody->Labeled_Ab + Cy5_NHS Cy5-NHS Ester Cy5_NHS->Labeled_Ab Reacts with NHS_leaving NHS (Leaving Group) Labeled_Ab->NHS_leaving +

References

Application Notes and Protocols for Conjugating Cy5 SE (mono SO3) to Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 5 (Cy5) is a bright, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and Western blotting. Cy5 SE (mono SO3) is a water-soluble derivative of Cy5 containing a succinimidyl ester (SE) functional group.[1] This SE group readily reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on proteins to form stable amide bonds.[1][2][3] This protocol provides a detailed procedure for conjugating Cy5 SE (mono SO3) to proteins, including reaction setup, purification of the conjugate, and determination of the degree of labeling.

Chemical Reaction

The conjugation reaction involves the nucleophilic attack of a primary amine on the protein with the succinimidyl ester group of the Cy5 dye, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cy5 (Stable Amide Bond) Protein->Conjugate + Cy5-SE (pH 8.3-9.0) Cy5 Cy5-SE (Succinimidyl Ester) NHS NHS (N-hydroxysuccinimide) G A 1. Protein Preparation (Buffer Exchange) B 2. Cy5 SE Reconstitution A->B Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.0) C 3. Labeling Reaction B->C Add reconstituted Cy5 SE to protein D 4. Purification of Labeled Protein C->D Incubate 1 hr at RT, protected from light E 5. Determination of Degree of Labeling (DOL) D->E Remove unreacted dye (e.g., Spin Column, Gel Filtration) F 6. Storage of Conjugate E->F Calculate Protein Concentration and DOL

References

Step-by-Step Guide for Cy5 SE (mono SO3) Oligonucleotide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of amino-modified oligonucleotides with Cy5 succinimidyl ester (SE). The protocols outlined below cover reagent preparation, the labeling reaction, purification of the conjugate, and quality control procedures.

Introduction

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, which emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm). Its brightness, photostability, and high extinction coefficient make it a popular choice for labeling biomolecules, including oligonucleotides. The succinimidyl ester (SE) functional group of Cy5 reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond. This guide details the procedure for labeling these amino-modified oligonucleotides with Cy5 SE (mono SO3), a water-soluble variant of the dye.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the primary amine on the succinimidyl ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).

Oligo Amino-Modified Oligonucleotide (R-NH2) Labeled_Oligo Cy5-Labeled Oligonucleotide Oligo->Labeled_Oligo + Reaction (pH 8.5-9.3) Cy5 Cy5 NHS Ester Cy5->Labeled_Oligo NHS N-hydroxysuccinimide (byproduct) Labeled_Oligo->NHS

Caption: Chemical reaction of Cy5 NHS ester with an amino-modified oligonucleotide.

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide: Lyophilized, with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end.

  • Cy5 se(mono SO3) NHS ester: Stored desiccated and protected from light at -20°C.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the Cy5 NHS ester.

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.

  • Nuclease-free water.

  • Purification reagents: Dependent on the chosen method (see section 3.4).

    • Ethanol Precipitation: 3 M sodium acetate (pH 5.2), 100% ethanol, and 70% ethanol.

    • HPLC Purification: Acetonitrile (HPLC grade), Triethylammonium acetate (TEAA) buffer.

Reagent Preparation
  • Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[1] Vortex and centrifuge briefly to collect the solution.

  • Cy5 NHS Ester Stock Solution: Just before use, allow the vial of Cy5 NHS ester to warm to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF.[2][3] Vortex until fully dissolved. This solution is sensitive to moisture and should be used immediately.

Labeling Reaction

The following workflow outlines the key steps in the labeling process.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control Dissolve Oligo Dissolve Amino-Oligo in Labeling Buffer Mix Add Dye to Oligo Solution Dissolve Oligo->Mix Dissolve Dye Dissolve Cy5 NHS Ester in Anhydrous DMSO Dissolve Dye->Mix Incubate Incubate at Room Temp (1-3 hours to overnight) Protected from Light Mix->Incubate Purify Purify Labeled Oligo (e.g., HPLC, Ethanol Precipitation) Incubate->Purify QC Assess Purity and Calculate Degree of Labeling Purify->QC

Caption: Experimental workflow for Cy5 oligonucleotide labeling.

  • Reaction Setup: In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide with the Cy5 NHS ester stock solution. A molar excess of the dye is required to drive the reaction to completion. A typical starting point is a 5 to 15-fold molar excess of dye to oligonucleotide.[1]

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature (approximately 25°C) for 1-3 hours.[2] Some protocols suggest longer incubation times, up to overnight, which may improve labeling efficiency.[3] It is crucial to protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching (Optional): The reaction can be quenched by adding a solution containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted Cy5 dye, which can interfere with downstream applications. Several methods can be employed:

  • Ethanol Precipitation: This method is suitable for removing the bulk of unincorporated dye from oligonucleotides longer than 18 nucleotides.[4]

    • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

    • Add 2.5-3 volumes of cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

    • Carefully discard the supernatant.

    • Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.

    • Air-dry the pellet to remove residual ethanol and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is a highly effective method for separating the more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[2][5]

    • Use a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

    • Inject the reaction mixture onto the column.

    • Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).

    • Pool the fractions containing the dual-absorbance peak corresponding to the labeled oligonucleotide.

    • Lyophilize the pooled fractions to obtain the purified product.

  • pH-Controlled or Butanol Extraction: This method exploits the differential solubility of the free dye and the labeled oligonucleotide in a two-phase system.[5]

Data Presentation: Quantitative Parameters

The efficiency of labeling and purification can be assessed by several parameters. The values below are typical but may require optimization for specific oligonucleotides and reaction conditions.

ParameterTypical Range/ValueMethod of DeterminationNotes
Dye:Oligo Molar Ratio 5:1 to 15:1CalculationA higher excess can drive the reaction but may require more rigorous purification.
Labeling Efficiency >80%Spectrophotometry / HPLCCalculated as the ratio of labeled oligo to total oligo after reaction.
Purification Yield (Ethanol Precipitation) 70-90%SpectrophotometryCan vary based on oligonucleotide length and concentration.
Purification Yield (HPLC) >85%SpectrophotometryGenerally provides higher purity and good recovery.
Degree of Labeling (DOL) ~1.0SpectrophotometryFor single-labeled oligonucleotides, a DOL close to 1 is ideal.

Quality Control: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each oligonucleotide. It can be calculated using UV-Vis spectrophotometry.

  • Measure Absorbance: Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A260) and at the absorbance maximum of Cy5 (~650 nm, Amax).

  • Calculate Concentrations:

    • Concentration of Cy5 (M) = Amax / εdye

      • Where εdye for Cy5 is typically ~250,000 M-1cm-1.

    • Concentration of Oligonucleotide (M) = (A260 - (Amax × CF)) / εoligo

      • Where CF is the correction factor for the dye's absorbance at 260 nm (CF for Cy5 is ~0.05).

      • εoligo is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence.

  • Calculate DOL:

    • DOL = Concentration of Cy5 / Concentration of Oligonucleotide

For a singly labeled oligonucleotide, the target DOL is 1.0. A significantly lower value indicates inefficient labeling, while a value greater than 1 might suggest the presence of free dye or multiple labeling sites if the oligonucleotide has more than one primary amine.

References

Application Notes and Protocols for Cy5 SE (mono SO3) in Fluorescence Microscopy and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cy5 SE (mono SO3), a bright and photostable far-red fluorescent dye, in various fluorescence microscopy and imaging applications. Detailed protocols for labeling biomolecules and performing immunofluorescence are provided, along with key performance data and troubleshooting guidance.

Introduction to Cy5 SE (mono SO3)

Cy5 SE (mono SO3) is a reactive succinimidyl ester of the cyanine dye Cy5. This derivative is designed for the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. Its emission in the far-red region of the spectrum (approximately 670 nm) is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio. The sulfonate group (SO3) enhances its water solubility, making it suitable for labeling reactions in aqueous buffers.

Key Properties and Characteristics

Cy5 is a versatile fluorophore with properties well-suited for a range of applications. Its key photophysical characteristics are summarized below.

PropertyValueReference
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~670 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) 0.20 - 0.32 (in aqueous buffer)[2][3]
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines
Solubility Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)[4]

Table 1: Photophysical Properties of Cy5 SE (mono SO3).

Applications in Fluorescence Microscopy and Imaging

The favorable spectral properties of Cy5 make it a valuable tool for various imaging techniques.

  • Immunofluorescence (IF) Microscopy: Cy5-conjugated secondary antibodies are widely used to detect primary antibodies in fixed and permeabilized cells, enabling the visualization of specific proteins and cellular structures with high specificity and low background.

  • Flow Cytometry: The bright fluorescence of Cy5 allows for the clear identification and sorting of cell populations based on the expression of specific surface or intracellular markers.

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive imaging of biological processes in small animals, which is particularly valuable in drug development for tracking labeled cells or drug candidates.[5][][7][8]

  • Fluorescence Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor fluorophore in FRET-based assays when paired with a suitable donor, such as Europium.[1][9] This is a powerful technique for studying molecular interactions and is adaptable for high-throughput screening of potential drug candidates that disrupt these interactions.[9][10][11]

  • Super-Resolution Microscopy: Cy5 is a commonly used reporter dye in techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling imaging beyond the diffraction limit of light.

Experimental Protocols

Protein and Antibody Labeling with Cy5 SE

This protocol describes the general procedure for labeling proteins and antibodies with Cy5 SE. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Cy5 SE (mono SO3)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Protocol:

  • Prepare Protein Solution: Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before labeling.

  • Prepare Cy5 SE Stock Solution: Immediately before use, dissolve Cy5 SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of Cy5 SE stock solution for the desired dye-to-protein molar ratio. A common starting point is a 10-fold molar excess of dye to protein.

    • Slowly add the Cy5 SE stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

  • Purification:

    • Separate the Cy5-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.

    • Alternatively, perform dialysis against the storage buffer overnight at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 650 nm. The following formula can be used: DOL = (A₆₅₀ × ε_protein) / [(A₂₈₀ - (A₆₅₀ × 0.05)) × ε_dye] (where 0.05 is a correction factor for the absorbance of Cy5 at 280 nm).

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Prot_Prep Prepare Protein Solution (amine-free buffer) Mix Mix Protein and Cy5 SE Prot_Prep->Mix Dye_Prep Prepare Cy5 SE Stock Solution (DMSO/DMF) Dye_Prep->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Purify Purify Labeled Protein (Gel Filtration or Dialysis) Incubate->Purify Characterize Characterize (DOL) Purify->Characterize Store Store at 4°C Characterize->Store G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_final Final Steps Wash1 Wash Cells with PBS Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize (e.g., Triton X-100) Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Block Block with BSA/Serum Wash3->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash4 Wash with PBS PrimaryAb->Wash4 SecondaryAb Incubate with Cy5-Secondary Ab Wash4->SecondaryAb Wash5 Wash with PBS SecondaryAb->Wash5 Counterstain Counterstain (e.g., DAPI) Wash5->Counterstain Wash6 Wash with PBS Counterstain->Wash6 Mount Mount with Antifade Medium Wash6->Mount Image Image on Fluorescence Microscope Mount->Image G cluster_assay_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis cluster_outcome Outcome Donor Protein A labeled with Europium (Donor) Mix Mix Donor, Acceptor, and Test Compound Donor->Mix Acceptor Protein B labeled with Cy5 (Acceptor) Acceptor->Mix Incubate Incubate Mix->Incubate Excite Excite Donor (e.g., 340 nm) Incubate->Excite Measure Measure Donor (615 nm) and Acceptor (665 nm) Emission Excite->Measure Analyze Calculate FRET Ratio Measure->Analyze No_Inhibitor No Inhibitor: High FRET Analyze->No_Inhibitor Interaction Inhibitor Inhibitor Present: Low FRET Analyze->Inhibitor No Interaction

References

Application of Cy5 SE (mono SO3) in Flow Cytometry Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a bright, far-red fluorescent dye ideally suited for flow cytometry applications. Its succinimidyl ester (SE) form, particularly the water-soluble mono-sulfonated (mono SO3) version, allows for efficient and straightforward conjugation to primary amines on proteins, such as antibodies. This document provides detailed application notes and protocols for the use of Cy5 SE (mono SO3) in flow cytometry analysis, offering guidance on antibody labeling, cell staining, and data acquisition. The far-red emission of Cy5 minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, a significant advantage in multi-color flow cytometry experiments.[1][2][3]

Properties of Cy5 Dye

Cy5 is a member of the cyanine dye family, known for its high molar extinction coefficient and good quantum yield.[4] The sulfonated form of Cy5 enhances its water solubility, making it particularly useful for labeling proteins that may be sensitive to organic co-solvents.[5]

Key Spectral Properties:

  • Excitation Maximum: ~650 nm[1][6]

  • Emission Maximum: ~670 nm[1][6][7]

  • Recommended Laser Lines: 633 nm (HeNe) or 647 nm (Krypton-ion)[1][7]

Quantitative Data: Comparison of Far-Red Fluorochromes

When selecting a fluorochrome for flow cytometry, it is crucial to consider its performance characteristics. The following table provides a comparison of Cy5 with another commonly used far-red dye, Alexa Fluor 647.

FeatureCy5Alexa Fluor 647Reference
Excitation Max (nm) ~650~650[1][6][8]
Emission Max (nm) ~670~668[1][6][7][8]
Brightness BrightVery Bright[3][9]
Photostability GoodExcellent[1][9]
pH Sensitivity LowLow[8]
Spillover into APC Can be significant with 633 nm excitationLower than PE-Cy5[10]

Experimental Protocols

Protocol 1: Labeling Antibodies with Cy5 SE (mono SO3)

This protocol describes the conjugation of Cy5 SE (mono SO3) to a purified antibody.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES)

  • Cy5 SE (mono SO3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before labeling.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Dye Preparation:

    • Shortly before use, dissolve the Cy5 SE (mono SO3) powder in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the Cy5 SE stock solution. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for IgG antibodies.

    • Add the calculated volume of the Cy5 SE stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.

    • Alternatively, perform dialysis against the Storage Buffer at 4°C with several buffer changes.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A650 × 0.05)] / ε_protein

      • Dye Concentration (M) = A650 / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for human IgG) and ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹). The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm.

  • Storage:

    • Store the Cy5-conjugated antibody at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.

Protocol 2: Cell Surface Staining with a Cy5-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended cells.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Cy5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye just before analysis to exclude dead cells.

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Visualizations

Experimental Workflow for Flow Cytometry

FlowCytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis cell_prep Single-Cell Suspension fc_block Fc Receptor Blocking cell_prep->fc_block stain Incubate with Cy5-conjugated Antibody fc_block->stain wash1 Wash Step 1 stain->wash1 wash2 Wash Step 2 wash1->wash2 acquire Acquire on Flow Cytometer wash2->acquire analysis Data Analysis acquire->analysis

Caption: Workflow for cell surface staining using a Cy5-conjugated antibody.

Signaling Pathway Analysis: Intracellular Staining of Phosphorylated STAT3 (pSTAT3)

Cy5-conjugated antibodies are valuable for analyzing intracellular signaling pathways. For example, the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) is a key event in cytokine signaling.

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 pstat3 pSTAT3 (Dimer) stat3->pstat3 Dimerization transcription Gene Transcription pstat3->transcription Translocation cytokine Cytokine (e.g., IL-6) cytokine->receptor

Caption: Simplified JAK/STAT3 signaling pathway, a target for flow cytometry analysis.

Conclusion

Cy5 SE (mono SO3) is a versatile and robust fluorescent dye for labeling antibodies and other proteins for flow cytometry analysis. Its far-red emission minimizes background autofluorescence, enabling sensitive detection of target antigens. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize Cy5-conjugated reagents in their flow cytometry experiments, from antibody labeling to the analysis of complex cellular processes. Careful optimization of antibody concentrations and instrument settings will ensure high-quality, reproducible results.

References

Application Notes and Protocols for Calculating the Degree of Labeling for Cy5 SE (mono SO3) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the degree of labeling (DOL) is a critical step in the characterization of fluorescently labeled biomolecules, such as antibodies and proteins. The DOL, which represents the average number of dye molecules conjugated to each biomolecule, directly impacts the fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1][2][3] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Cyanine5 (Cy5) succinimidyl ester (SE), a widely used far-red fluorescent dye.[4]

Cy5 is favored for its high molar extinction coefficient and its emission in a spectral region where background autofluorescence from biological samples is minimal.[4] However, both under-labeling and over-labeling can be detrimental. Under-labeling leads to a weak signal, while over-labeling can cause fluorescence quenching and potentially compromise the function of the biomolecule.[1] Therefore, precise DOL calculation is essential for optimizing labeling reactions and ensuring the reproducibility of experiments.

Principle of DOL Calculation

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths:

  • 280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of tryptophan and tyrosine residues.

  • ~650 nm: The maximum absorbance wavelength (λmax) of the Cy5 dye.

The Beer-Lambert law (A = εcl) is used to calculate the concentrations of the protein and the dye. A correction factor is necessary to account for the absorbance of the Cy5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.

Key Parameters and Data

For accurate DOL calculation, the following parameters are required.

ParameterSymbolValue for Cy5 SE (mono SO3)Reference
Molar Extinction Coefficient of Cy5ε_dye_250,000 M⁻¹cm⁻¹ at ~650 nm[4][5][6]
Correction Factor at 280 nmCF₂₈₀0.04
Molar Extinction Coefficient of Proteinε_protein_Protein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[7]

Experimental Workflow

The overall workflow for determining the DOL of a Cy5 conjugate involves three main stages: labeling, purification, and spectrophotometric analysis.

DOL_Workflow cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis Protein Protein Solution Reaction Incubation Protein->Reaction Cy5 Cy5 SE Solution Cy5->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Stop Reaction & Remove Unbound Dye Conjugate Purified Conjugate Purification->Conjugate Spectro Spectrophotometer Measurement Conjugate->Spectro Measure A280 & A650 Calc DOL Calculation Spectro->Calc

Caption: Experimental workflow for DOL calculation.

Detailed Experimental Protocols

Materials
  • Protein to be labeled (e.g., antibody in a suitable buffer like PBS, pH 7.2-7.4)

  • Cy5 SE (mono SO3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer and cuvettes

Protocol for Labeling Protein with Cy5 SE
  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

  • Prepare Cy5 SE Stock Solution: Immediately before use, dissolve Cy5 SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the Cy5 SE stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

Protocol for Purification of the Labeled Conjugate

It is crucial to remove all non-conjugated Cy5 dye before measuring the absorbance, as its presence will lead to an inaccurate DOL calculation.

  • Prepare the Purification Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4). The column size should be appropriate for the volume of the labeling reaction.

  • Purify the Conjugate:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the conjugate with PBS. The labeled protein will elute first as a colored fraction, while the smaller, unbound dye molecules will be retained on the column and elute later.

    • Collect the colored protein fraction.

Protocol for Spectrophotometric Measurement and DOL Calculation
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A_max_).

    • Use the same buffer (PBS) as a blank.

    • If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL):

    The following equations are used to determine the DOL:

    Step 1: Calculate the molar concentration of the Cy5 dye.

    Concentration of Dye (M) = A_max_ / (ε_dye_ * path length)

    • Where:

      • A_max_ is the absorbance of the conjugate at ~650 nm.

      • ε_dye_ is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).

      • path length is the cuvette path length in cm (typically 1 cm).

    Step 2: Calculate the corrected absorbance of the protein at 280 nm.

    Corrected A₂₈₀ = A₂₈₀ - (A_max_ * CF₂₈₀)

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max_ is the absorbance at ~650 nm.

      • CF₂₈₀ is the correction factor for Cy5 at 280 nm (0.04).

    Step 3: Calculate the molar concentration of the protein.

    Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein_ * path length)

    • Where:

      • Corrected A₂₈₀ is the corrected absorbance at 280 nm.

      • ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm.

      • path length is the cuvette path length in cm (typically 1 cm).

    Step 4: Calculate the Degree of Labeling (DOL).

    DOL = Concentration of Dye (M) / Concentration of Protein (M)

Example Calculation

Scenario: An IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with Cy5 SE.

Measured Absorbance Values (1 cm path length):

  • A₂₈₀ = 1.5

  • A_max_ (at 650 nm) = 0.8

Calculations:

  • Concentration of Dye: 0.8 / (250,000 M⁻¹cm⁻¹ * 1 cm) = 3.2 x 10⁻⁶ M

  • Corrected A₂₈₀: 1.5 - (0.8 * 0.04) = 1.5 - 0.032 = 1.468

  • Concentration of Protein: 1.468 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 6.99 x 10⁻⁶ M

  • Degree of Labeling (DOL): (3.2 x 10⁻⁶ M) / (6.99 x 10⁻⁶ M) ≈ 4.6

Result: The DOL for this Cy5-IgG conjugate is approximately 4.6.

Troubleshooting

IssuePossible CauseSolution
Low DOL - Insufficient amount of dye used in the labeling reaction.- Inactive Cy5 SE (hydrolyzed).- Presence of primary amines in the protein buffer.- Increase the molar ratio of dye to protein.- Use fresh, anhydrous DMSO/DMF to dissolve the Cy5 SE.- Ensure the protein is in an amine-free buffer at the correct pH.
High DOL - Excessive amount of dye used in the labeling reaction.- Decrease the molar ratio of dye to protein.
Inaccurate DOL - Presence of unbound dye in the purified conjugate.- Inaccurate molar extinction coefficient for the protein.- Ensure thorough purification of the conjugate.- Use the correct molar extinction coefficient for the specific protein being labeled.

Logical Relationship for DOL Calculation

DOL_Calculation cluster_input Inputs cluster_calc Calculations cluster_output Output A280 A₂₈₀ Corrected_A280 Corrected A₂₈₀ = A₂₈₀ - (A_max_ * CF₂₈₀) A280->Corrected_A280 Amax A_max_ Conc_Dye [Dye] = A_max_ / ε_dye_ Amax->Conc_Dye Amax->Corrected_A280 E_dye ε_dye_ E_dye->Conc_Dye E_prot ε_protein_ Conc_Prot [Protein] = Corrected A₂₈₀ / ε_protein_ E_prot->Conc_Prot CF CF₂₈₀ CF->Corrected_A280 DOL DOL Conc_Dye->DOL Corrected_A280->Conc_Prot Conc_Prot->DOL

Caption: Logical flow of the DOL calculation.

References

Application Notes and Protocols for the Purification of Cy5-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols and application notes for the purification of proteins following covalent labeling with Cyanine5 (Cy5) succinimidyl ester (SE). The removal of unconjugated "free" dye is critical for the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based assays. This guide outlines the most common purification techniques, including spin column chromatography, size-exclusion chromatography (SEC), and dialysis. It also provides methods for assessing the quality of the final conjugate and troubleshooting common issues.

Introduction

Labeling proteins with fluorescent dyes like Cy5 is a cornerstone technique in biological research. Cy5, a bright and photostable dye in the far-red spectrum, is typically conjugated to primary amines (e.g., lysine residues) on the protein surface via an N-hydroxysuccinimide (NHS) ester reaction. Following the labeling reaction, the mixture contains the desired protein-dye conjugate, unreacted free dye, and potentially hydrolyzed, non-reactive dye.

It is imperative to remove the unconjugated dye, as its presence can lead to high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in imaging or binding assays[1]. The choice of purification method depends on factors such as the protein's size and stability, the required purity, the sample volume, and the available equipment.

Overview of Purification Methods

Several methods can effectively separate the larger protein-dye conjugate from the small, unconjugated Cy5 dye (~1 kDa). The most common techniques are based on differences in size and molecular weight.

  • Spin Columns/Gel Filtration: A rapid method ideal for small sample volumes. The reaction mixture is passed through a resin bed by centrifugation. Larger molecules (the labeled protein) pass through quickly, while smaller molecules (free dye) are retained in the resin's pores[2][3][4].

  • Size-Exclusion Chromatography (SEC): A more formal chromatographic technique that offers higher resolution than spin columns. It is often used as a final "polishing" step in protein purification[5][6]. The principle is the same: larger molecules elute from the column first[3].

  • Dialysis: A simple, cost-effective method for buffer exchange and removal of small molecules. The sample is placed in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO), which is then placed in a large volume of buffer. Small dye molecules diffuse out into the buffer, while the larger protein is retained[7][8].

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) can provide the highest purity by separating molecules based on hydrophobicity[9][10]. This method is excellent for purifying labeled peptides or when very high purity is essential[10][11].

Quantitative Comparison of Purification Methods

The selection of a purification strategy involves trade-offs between speed, purity, recovery, and scale. The table below summarizes the key characteristics of each method.

FeatureSpin Column ChromatographySize-Exclusion Chromatography (SEC)DialysisRP-HPLC
Principle Size-based separation (Gel Filtration)Size-based separationSize-based diffusion across a membraneHydrophobicity
Typical Protein Recovery >90%80-95%>95%70-90%
Free Dye Removal Good to ExcellentExcellentGood (requires multiple buffer changes)Excellent
Time Required < 15 minutes30-90 minutes12-48 hours30-60 minutes per run
Scale (Protein Amount) 10 µg - 5 mg100 µg - 100+ mg50 µg - 100+ mg10 µg - 10 mg
Pros Very fast, easy to use, high recoveryHigh resolution, good for buffer exchangeSimple, low cost, high recovery, gentleHighest purity, analytical capability
Cons Limited resolution, potential for dilutionRequires chromatography system, dilutionVery slow, significant sample dilutionRequires HPLC system, potential for denaturation

Experimental Workflow and Protocols

The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate, and finally, characterizing the product.

G cluster_prep Preparation cluster_label Labeling cluster_purify Purification cluster_analyze Analysis & Storage A Protein Preparation (Buffer Exchange into amine-free buffer, pH 8.5-9.0) B Labeling Reaction (Protein + Cy5 SE) A->B 1 hr, RT C Removal of Free Dye (SEC, Spin Column, or Dialysis) B->C D Characterization (Calculate DOL, SDS-PAGE) C->D E Store Labeled Protein (-20°C or -80°C, protected from light) D->E

Caption: General workflow for protein labeling and purification.
Protocol 4.1: Protein Preparation for Labeling

Critical: The protein solution must be in a buffer free of primary amines (e.g., Tris) or ammonia, as these will compete with the protein for reaction with the Cy5 NHS ester.

  • Buffer Exchange: Dialyze or use a desalting column to exchange the protein into a suitable labeling buffer. A common choice is 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0[2][4].

  • Concentration: Adjust the protein concentration to 2-10 mg/mL. Higher concentrations generally lead to more efficient labeling[12].

Protocol 4.2: Purification using a Spin Column

This protocol is adapted from commercially available kits and is suitable for sample volumes up to 110 µL[2][4].

  • Prepare the Column: Snap off the bottom closure of a spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through[4].

  • Equilibrate: Wash the resin by adding 150-200 µL of elution buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time[4].

  • Load Sample: After the final wash, place the column in a fresh collection tube. Carefully load the ~110 µL labeling reaction mixture onto the center of the compacted resin bed.

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is the purified, labeled protein[2]. The free Cy5 dye remains in the column resin.

Protocol 4.3: Purification using Dialysis

This method is ideal for larger volumes and when processing speed is not a priority.

  • Prepare Tubing: Cut a suitable length of dialysis tubing (e.g., 12-14 kDa MWCO) and activate it by soaking in DI water or dialysis buffer as recommended by the manufacturer[8].

  • Load Sample: Secure one end of the tubing with a clip. Pipette the labeling reaction mixture into the tubing, leaving some space for potential volume changes. Secure the other end with a second clip.

  • Dialyze: Immerse the sealed tubing in a beaker containing at least 500-1000 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS). Stir the buffer gently with a magnetic stir bar[8].

  • Buffer Changes: Dialyze for at least 6 hours or overnight. For efficient dye removal, perform at least three buffer changes at convenient intervals[8].

  • Recover Sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.

Post-Purification Analysis: Calculating Degree of Labeling (DOL)

After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule. This is known as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio[7]. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching[13].

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5)[2].

  • Calculate Protein Concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the Cy5 dye's absorbance at 280 nm. For Cy5, this value is approximately 0.05 [2].

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • DOL = A₆₅₀ / (ε_dye × Protein Conc. (M))

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5 at 650 nm, which is 250,000 M⁻¹cm⁻¹ [2][9].

Choosing the Right Purification Method

The choice of method depends on your specific experimental needs. The following decision tree can guide your selection.

G start_node Start: Need to purify Cy5-labeled protein q1 High Purity Essential? start_node->q1 decision_node decision_node result_node result_node hplc Use RP-HPLC q1->hplc Yes q2 Sample Volume < 200 µL? q1->q2 No spin Use Spin Column q2->spin Yes q3 Need it Fast? (< 2 hours) q2->q3 No sec Use Gravity/FPLC Size-Exclusion Column q3->sec Yes dialysis Use Dialysis q3->dialysis No

Caption: Decision tree for selecting a purification method.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Protein Precipitates After Labeling Over-labeling has increased protein hydrophobicity[14][15].Reduce the molar ratio of Cy5 SE to protein in the labeling reaction. Aim for a lower DOL (2-4)[13][14].
Low or No Fluorescence Signal 1. Labeling reaction failed. 2. Over-labeling causing fluorescence quenching[13][15].1. Ensure protein buffer is amine-free and at the correct pH. 2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling step.
Free Dye Detected After Purification 1. Purification method was inefficient. 2. Column was overloaded (spin/SEC). 3. Insufficient dialysis time or buffer changes.1. For small proteins, ensure the SEC resin has an appropriate fractionation range[10]. 2. Repeat the purification step (e.g., pass through a second spin column)[16]. 3. Increase dialysis time and perform more frequent buffer changes.
Labeled Antibody Loses Antigen Binding The Cy5 dye has attached to lysine residues within or near the antigen-binding site, causing steric hindrance[15].Reduce the DOL to decrease the probability of modifying a critical residue. Consider site-specific labeling kits if the problem persists[15].

References

Application Notes and Protocols for Cy5 SE (mono SO3) in In Vivo Imaging and Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies, offering deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] Cyanine 5 (Cy5), a far-red fluorescent dye, and its derivatives are widely used for these applications due to their favorable photophysical properties and compatibility with common laser lines.[1][3][4] This document provides detailed application notes and protocols for the use of Cy5 SE (mono SO3), a water-soluble, amine-reactive variant of Cy5, for in vivo imaging and biodistribution studies. The succinimidyl ester (SE) group allows for covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines.[2][5][6] The single sulfonate (SO3) group enhances the dye's water solubility, which is advantageous for biological applications.[1][7]

Properties of Cy5 SE (mono SO3)

A comprehensive understanding of the dye's properties is crucial for successful experimental design and data interpretation.

PropertyValueReference
Chemical Name 2-[5-[1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt[6]
Molecular Weight ~753.88 g/mol [6]
Excitation Maximum (λex) ~646-651 nm[1][4][6][7][8]
Emission Maximum (λem) ~662-670 nm[1][4][6][7][8]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][2][4][6]
Quantum Yield (Φ) ~0.2 - 0.28[1][4][6][7][8]
Reactive Group N-hydroxysuccinimide (NHS) ester[2][6]
Reactivity Primary amines[2][6]
Solubility Good in water, DMSO, DMF[2][7]

Experimental Protocols

Protein Labeling with Cy5 SE (mono SO3)

This protocol describes the general procedure for labeling a protein, such as an antibody, with Cy5 SE (mono SO3). Optimization may be required for specific proteins.

Materials:

  • Cy5 SE (mono SO3)

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 0.1 M sodium carbonate buffer (pH 9.3) or 1 M sodium bicarbonate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Elution buffer: Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[9] For optimal labeling, the pH of the protein solution should be between 8.5 and 9.5.[5][9] If necessary, adjust the pH using 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution:

    • Dissolve Cy5 SE (mono SO3) in anhydrous DMSO to a concentration of 10 mg/mL (approximately 13 mM).[5][9] This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for most antibodies is between 6:1 and 10:1.[5]

    • Slowly add the calculated volume of the Cy5 SE stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[10]

  • Purification of the Labeled Protein:

    • Separate the Cy5-labeled protein from the unreacted dye using a pre-equilibrated Sephadex G-25 gel filtration column.[11]

    • Elute the conjugate with PBS (pH 7.2). The first colored fraction to elute will be the labeled protein. The second, slower-moving band is the free dye.[11]

    • Alternatively, dialysis can be used for purification, although it is generally slower and less efficient than gel filtration.[11]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.04).[6]

  • Storage:

    • Store the purified Cy5-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein Solution (2-10 mg/mL in pH 8.5-9.5 buffer) Conjugation Conjugation (1 hour, RT, dark) Protein->Conjugation Dye Cy5 SE Stock Solution (10 mg/mL in DMSO) Dye->Conjugation Purify Gel Filtration (Sephadex G-25) Conjugation->Purify Characterize Characterization (DOL calculation) Purify->Characterize Store Storage (4°C or -20°C) Characterize->Store

Protein Labeling Workflow
In Vivo Fluorescence Imaging Protocol

This protocol provides a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.

Materials:

  • Cy5-labeled probe

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.

  • Pre-injection (Background) Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.[12]

    • Use an appropriate filter set for Cy5 (e.g., excitation: 615-665 nm, emission: 695-770 nm).[3]

  • Probe Administration:

    • Inject the Cy5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target.

  • Dynamic and Static Imaging:

    • For dynamic imaging, acquire images at multiple time points immediately following injection to observe the initial distribution kinetics.[8]

    • For static imaging, acquire images at specific time points post-injection (e.g., 2, 8, 24, 48 hours) to assess probe accumulation at the target site and clearance from non-target tissues.[7]

  • Image Acquisition Parameters:

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[13] Many systems have an auto-exposure setting.[13]

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs.

    • Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency or total radiant efficiency.

    • Subtract the background fluorescence from the pre-injection images for more accurate quantification.[12]

InVivo_Imaging_Workflow start Start prep Animal Preparation (Anesthesia, Positioning) start->prep background Background Imaging (Pre-injection) prep->background inject Probe Administration (e.g., IV injection) background->inject imaging Dynamic/Static Imaging (Multiple time points) inject->imaging analysis Image Analysis (ROI quantification) imaging->analysis end End analysis->end

In Vivo Imaging Workflow
Ex Vivo Biodistribution Protocol

This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

  • In vivo imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

  • Petri dishes or black surface for organ imaging

Procedure:

  • Euthanasia and Tissue Harvesting:

    • Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.

    • Perform a systematic dissection to carefully excise the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.).

  • Organ Preparation:

    • Gently rinse the excised organs with PBS to remove any remaining blood.

    • Arrange the organs on a non-fluorescent surface (e.g., a black plate or petri dish) for imaging.

  • Ex Vivo Imaging:

    • Place the plate with the organs into the in vivo imaging system.

    • Acquire a fluorescence image using the same Cy5 filter set and imaging parameters as the in vivo scans.[14]

  • Data Analysis:

    • Draw ROIs around each individual organ in the ex vivo image.

    • Quantify the fluorescence intensity for each organ.

    • The data can be presented as the average radiant efficiency per organ or normalized to the weight of the organ (e.g., radiant efficiency per gram of tissue).

  • Histological Confirmation (Optional):

    • Tissues can be fixed in formalin (though this may degrade the fluorescent signal) or, preferably, embedded in OCT compound and snap-frozen for cryosectioning and fluorescence microscopy to confirm the microscopic localization of the probe.[15]

ExVivo_Biodistribution_Workflow start Final In Vivo Image euthanize Euthanize Animal start->euthanize dissect Harvest Organs (Tumor, Liver, Kidneys, etc.) euthanize->dissect prepare Prepare Organs (Rinse, Arrange on plate) dissect->prepare exvivo_image Ex Vivo Imaging (Same parameters as in vivo) prepare->exvivo_image quantify Quantify Fluorescence (ROI analysis per organ) exvivo_image->quantify histology Optional: Histology (Fluorescence Microscopy) quantify->histology end End quantify->end (without histology) histology->end

Ex Vivo Biodistribution Workflow

Representative Biodistribution Data

The biodistribution of a Cy5-labeled agent is highly dependent on the nature of the molecule it is conjugated to (e.g., antibody, nanoparticle, peptide), as well as the animal model and time post-injection. The following table provides representative data from a study using Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) in ICR mice, showing the relative fluorescence intensity in different organs at various time points.[16]

Relative Fluorescence Intensity of Cy5.5-labeled TCL-SPION in Different Organs [16]

Organ2 hours1 day3 days7 days14 days28 days
Liver 100.0 ± 12.585.7 ± 10.175.4 ± 9.865.2 ± 8.578.9 ± 10.289.1 ± 11.3
Spleen 45.3 ± 5.740.1 ± 5.135.6 ± 4.830.1 ± 4.142.3 ± 5.550.2 ± 6.8
Kidney 60.2 ± 7.525.4 ± 3.215.8 ± 2.110.1 ± 1.48.7 ± 1.27.5 ± 1.0
Lung 75.8 ± 9.230.1 ± 3.820.3 ± 2.715.4 ± 2.012.1 ± 1.610.9 ± 1.5
Heart 15.2 ± 2.08.9 ± 1.26.4 ± 0.95.1 ± 0.74.8 ± 0.64.5 ± 0.6
Thymus 10.1 ± 1.37.5 ± 1.06.8 ± 0.98.9 ± 1.212.5 ± 1.710.3 ± 1.4
Stomach 20.3 ± 2.815.4 ± 2.112.8 ± 1.818.9 ± 2.516.4 ± 2.215.8 ± 2.1

Data are presented as mean relative fluorescence intensity ± standard deviation, normalized to the highest value observed in the liver at 2 hours.

Conclusion

Cy5 SE (mono SO3) is a versatile and effective fluorescent dye for labeling biomolecules for in vivo imaging and biodistribution studies. Its far-red emission properties allow for sensitive detection with low background interference. The protocols provided herein offer a comprehensive guide for researchers to successfully label their molecules of interest, perform in vivo and ex vivo imaging, and quantify the resulting data. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible results in preclinical research and drug development.

References

Troubleshooting & Optimization

How to reduce background fluorescence in Cy5 se(mono SO3) experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing Cy5 SE (mono SO3) and other cyanine dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using Cy5 conjugates?

High background fluorescence in experiments with Cy5 conjugates can stem from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components like collagen and elastin.[1] Fixatives, particularly those containing aldehydes like formaldehyde and glutaraldehyde, can also induce or increase autofluorescence.[2]

  • Non-Specific Binding: This occurs when the fluorescently labeled antibody or dye binds to unintended targets within the sample. This can be due to:

    • Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.

    • Fc Receptor Binding: If using antibodies, their Fc region can bind to Fc receptors on cells like macrophages and monocytes, leading to off-target signal.

  • Suboptimal Staining Protocol: Issues within the experimental workflow can significantly contribute to high background. These include:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.

    • Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody.[5]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies and dye.[5]

  • Instrument and Imaging Parameters: The settings on the fluorescence microscope or imaging system can also impact the perceived background. This includes detector gain, exposure time, and the choice of emission filters.

Q2: How can I determine the source of my high background fluorescence?

A systematic approach with proper controls is crucial for diagnosing the source of high background. Key controls include:

  • Unstained Sample: An unstained sample (cells or tissue) imaged under the same conditions as your stained samples will reveal the level of autofluorescence.

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, can help to assess non-specific binding of the primary antibody.

By comparing the fluorescence intensity of these controls to your fully stained sample, you can start to pinpoint the primary contributor to the high background.

Q3: What are the best blocking strategies for Cy5 experiments?

Effective blocking is critical for minimizing non-specific binding. The optimal blocking agent can be application-dependent.

  • Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[6] For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.

  • Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can reduce non-specific binding from various sources.[6][7]

Q4: Can my fixation method be contributing to high background with Cy5?

Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[2] To mitigate this:

  • Optimize Fixation Time and Concentration: Use the lowest concentration of fixative and the shortest incubation time that still preserves the cellular morphology and antigenicity of your target.

  • Consider Alternative Fixatives: For some applications, organic solvents like cold methanol or acetone can be used for fixation and may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.[2]

  • Quenching of Autofluorescence: After aldehyde fixation, a quenching step with a reagent like sodium borohydride or glycine can help to reduce autofluorescence.

Q5: How do I optimize my antibody concentrations to reduce background?

Using an excessive concentration of either the primary or secondary antibody is a common cause of high background.[5] It is essential to titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background. A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to determine the best signal-to-noise ratio for your specific experimental conditions.

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for High Background Fluorescence

This guide provides a step-by-step approach to identifying and resolving high background fluorescence in your Cy5 experiments.

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_high High Autofluorescence check_autofluorescence->autofluorescence_high Yes autofluorescence_low Low Autofluorescence check_autofluorescence->autofluorescence_low No remedy_autofluorescence Optimize Fixation Use Quenching Agent Switch to Far-Red Channel autofluorescence_high->remedy_autofluorescence check_secondary Image Secondary Only Control autofluorescence_low->check_secondary end_node Optimized Signal-to-Noise remedy_autofluorescence->end_node secondary_high High Secondary Background check_secondary->secondary_high Yes secondary_low Low Secondary Background check_secondary->secondary_low No remedy_secondary Optimize Secondary Ab Dilution Increase Washing Steps Change Blocking Agent secondary_high->remedy_secondary check_primary Image Isotype Control secondary_low->check_primary remedy_secondary->end_node primary_high High Primary Background check_primary->primary_high Yes check_primary->end_node No remedy_primary Optimize Primary Ab Dilution Increase Blocking Time Use Specialized Blocker for Cy5 primary_high->remedy_primary remedy_primary->end_node

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Guide 2: Addressing Non-Specific Binding of Cy5 to Monocytes and Macrophages

Cyanine dyes like Cy5 can exhibit non-specific binding to certain immune cells, particularly monocytes and macrophages, which can lead to false-positive signals.

Mechanism and Mitigation of Cy5 Non-Specific Binding

Cy5_Binding cluster_problem Problem: Non-Specific Binding cluster_solution Solution: Specialized Blocking Cy5_Ab Cy5-conjugated Antibody Monocyte Monocyte / Macrophage Cy5_Ab->Monocyte Non-specific binding Cy5_Ab2 Cy5-conjugated Antibody Fc_Receptor Fc Receptor / Other Binding Sites Monocyte2 Monocyte / Macrophage Special_Blocker Specialized Blocking Agent Special_Blocker->Monocyte2 Blocks non-specific sites

Caption: Mechanism of Cy5 non-specific binding and its prevention with specialized blockers.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Immunofluorescence

Blocking AgentConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available, generally effective for reducing non-specific protein interactions.Can sometimes be less effective than serum; lot-to-lot variability can occur.General immunofluorescence applications.
Normal Serum 5-10% in PBS/TBSHighly effective at blocking non-specific binding of secondary antibodies from the same species.Must be from the same species as the secondary antibody, which can be a limitation.Indirect immunofluorescence where the secondary antibody species is known.
Commercial IF Blockers Varies by manufacturerOptimized formulations for low background and high signal-to-noise; often contain detergents and other components to enhance blocking.[6][7]More expensive than BSA or serum.Troubleshooting high background; when a standardized, high-performance blocker is needed.
Specialized Cyanine Dye Blockers Varies by manufacturerSpecifically designed to block the non-specific binding of Cy5 and other cyanine dyes to monocytes and macrophages.[3][4]May not be necessary for all sample types; adds an extra reagent to the protocol.Flow cytometry and immunofluorescence with samples containing monocytes/macrophages.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with Cy5 Conjugates

This protocol is a general guideline and may require optimization for your specific target and sample type.

1. Sample Preparation

  • For Adherent Cells:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • For Suspension Cells:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with 1X PBS, resuspending and centrifuging between washes.

    • Resuspend the final cell pellet in 1X PBS and spot onto a coated microscope slide, allowing the cells to adhere.

2. Fixation

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with 1X PBS for 5 minutes each.

  • Note: If high autofluorescence is a concern, consider using a quenching solution like 0.1 M glycine in PBS for 5 minutes after fixation.

3. Permeabilization (for intracellular targets)

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with 1X PBS for 5 minutes each.

4. Blocking

  • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

5. Primary Antibody Incubation

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.

6. Secondary Antibody Incubation

  • Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

7. Counterstaining (Optional)

  • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature, protected from light.

  • Wash the cells twice with 1X PBS.

8. Mounting

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with clear nail polish.

  • Store the slides at 4°C in the dark until imaging.

9. Imaging

  • Image the samples using a fluorescence microscope equipped with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).

  • Use an unstained sample to set the baseline for background fluorescence and adjust imaging parameters accordingly.

References

Photostability issues and photobleaching of Cy5 se(mono SO3).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of Cy5 se (mono SO3).

Frequently Asked Questions (FAQs)

Q1: What is Cy5 se (mono SO3) and what are its spectral properties?

Cy5 se (mono SO3) is a bright, far-red fluorescent dye commonly used for labeling biomolecules such as proteins and nucleic acids. The succinimidyl ester (SE) group allows for covalent conjugation to primary amines. The addition of a single sulfonate (SO3) group enhances its water solubility.[1] Its fluorescence in the far-red spectrum minimizes autofluorescence from biological samples.

Q2: What is photobleaching and why is it a problem for Cy5?

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[2] For Cy5, this process is primarily caused by reactions with reactive oxygen species (ROS) that are generated upon excitation.[2][3] This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure like single-molecule studies.

Q3: What are the main factors that contribute to the photobleaching of Cy5?

Several factors can accelerate the photobleaching of Cy5:

  • High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.[2]

  • Presence of Molecular Oxygen: Oxygen is a key player in the photobleaching process as it can interact with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).[2][3]

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the vicinity of the dye can influence its photostability.

  • Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a process where the molecule changes shape upon excitation, which can lead to non-fluorescent states and increased susceptibility to bleaching.[1]

Q4: Are there more photostable alternatives to Cy5?

Yes, several alternative dyes offer improved photostability in the same spectral region. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and photostability compared to Cy5.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using Cy5 se (mono SO3).

Problem 1: Rapid loss of fluorescence signal.

Possible Cause: Photobleaching.

Solutions:

  • Reduce Excitation Intensity:

    • Action: Lower the power of the laser or the intensity of the lamp used for excitation.[2][4]

    • Protocol: Use neutral density (ND) filters to attenuate the excitation light. Start with a low light intensity and gradually increase it to a level that provides a sufficient signal-to-noise ratio without causing rapid bleaching.[5]

  • Minimize Exposure Time:

    • Action: Reduce the duration of light exposure on the sample.[4][5]

    • Protocol: Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[5]

  • Use Antifade Reagents:

    • Action: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.

    • Protocol: Common antifade reagents include oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet state quenchers (e.g., Trolox, n-propyl gallate). These chemicals reduce photobleaching by removing molecular oxygen or deactivating the reactive triplet state of the fluorophore.[3]

  • Optimize Imaging Buffer:

    • Action: Ensure the imaging buffer has the optimal pH and composition for Cy5 stability.

    • Protocol: Maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can sometimes decrease the photostability of cyanine dyes.

Problem 2: Low signal-to-noise ratio (SNR).

Possible Cause: Weak fluorescence signal, high background, or both.

Solutions:

  • Increase Dye Labeling Density (with caution):

    • Action: Optimize the dye-to-protein (or other biomolecule) labeling ratio.

    • Protocol: Perform a titration experiment to determine the optimal labeling ratio. Over-labeling can lead to self-quenching, where the fluorescence of adjacent dye molecules is reduced.

  • Reduce Background Fluorescence:

    • Action: Minimize sources of background signal.

    • Protocol:

      • Use high-quality, clean coverslips and slides.

      • Ensure thorough removal of unbound dye after labeling by using appropriate purification methods like size-exclusion chromatography or dialysis.

      • Use spectrally appropriate emission filters to block out-of-band light.

  • Optimize Detector Settings:

    • Action: Adjust the gain and offset of your detector (e.g., PMT or camera).

    • Protocol: Increase the detector gain to amplify the signal. Be mindful that excessive gain can also amplify noise. Adjust the offset to reduce the contribution of dark current to the background.

Problem 3: Presence of image artifacts.

Possible Cause: Sample preparation issues or optical misalignments.

Solutions:

  • Address Sample Preparation Issues:

    • Action: Ensure the sample is properly mounted and free of contaminants.

    • Protocol:

      • Avoid air bubbles in the mounting medium, as they can scatter light and create dark spots.[6]

      • Ensure the coverslip is clean and free of dust and smudges.

      • If imaging in solution, centrifuge your sample to pellet any aggregates before imaging.

  • Check Microscope Alignment:

    • Action: Verify that the microscope's optical components are correctly aligned.

    • Protocol: Follow the manufacturer's instructions to check and adjust the alignment of the excitation light path and the emission pathway. Misalignment can lead to uneven illumination and other artifacts.

Quantitative Data

The following tables summarize key photophysical properties of Cy5. Note that these values are for the general Cy5 fluorophore and may vary slightly for the specific Cy5 se (mono SO3) variant and with the experimental environment.

Table 1: Spectral Properties of Cy5

PropertyValueReference
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~666 nm[1]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ)~0.20 - 0.28[7]

Table 2: Comparison of Photostability with an Alternative Dye

FluorophoreRelative PhotostabilityKey Advantage
Cy5ModerateBright initial fluorescence
Alexa Fluor 647HighMore resistant to photobleaching

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate

This protocol describes a method to quantify the photobleaching rate of Cy5 in a microscopy experiment.

  • Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser source corresponding to the excitation maximum of Cy5 (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant, relevant level for your experiments.

    • Choose an appropriate emission filter.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Bleached State (Non-fluorescent) T1->Bleached Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer ROS->Bleached Oxidative Damage O2 Oxygen (O2)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow Start Start: Experiencing Photostability Issues Problem Identify Primary Problem Start->Problem SignalLoss Rapid Signal Loss Problem->SignalLoss Signal Fades Quickly LowSNR Low Signal-to-Noise Problem->LowSNR Weak/Noisy Signal Artifacts Image Artifacts Problem->Artifacts Distortions/Spots ReduceExposure Reduce Light Exposure (Intensity & Time) SignalLoss->ReduceExposure Antifade Use Antifade Reagents SignalLoss->Antifade OptimizeLabeling Optimize Labeling Ratio LowSNR->OptimizeLabeling ReduceBackground Reduce Background LowSNR->ReduceBackground CheckSamplePrep Check Sample Preparation Artifacts->CheckSamplePrep CheckAlignment Check Microscope Alignment Artifacts->CheckAlignment End Problem Resolved ReduceExposure->End Antifade->End OptimizeLabeling->End ReduceBackground->End CheckSamplePrep->End CheckAlignment->End

Caption: A logical workflow for troubleshooting common photostability issues with Cy5.

References

Technical Support Center: Preventing Aggregation of Cy5-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of aggregation of biomolecules labeled with Cy5 se(mono SO3).

Frequently Asked Questions (FAQs)

Q1: What causes my Cy5-labeled protein/oligonucleotide to aggregate and precipitate?

A1: Aggregation of Cy5-labeled biomolecules is a common issue stemming primarily from the hydrophobic nature of the cyanine dye itself. Several factors can promote this aggregation:

  • High Degree of Labeling (DOL): Multiple hydrophobic Cy5 molecules in close proximity on a single biomolecule can interact, leading to the formation of non-fluorescent "H-aggregates."[1]

  • Hydrophobic Interactions: The planar aromatic structure of Cy5 promotes intermolecular π-π stacking, driving self-association.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the charge and conformation of the biomolecule, potentially exposing hydrophobic patches and promoting aggregation.[2] Proteins are often least soluble at a pH equal to their isoelectric point (pI).[2]

  • High Biomolecule Concentration: Concentrated solutions of labeled biomolecules increase the likelihood of intermolecular interactions and aggregation.[2]

Q2: I'm using a sulfo-Cy5 dye. Shouldn't the sulfonate (SO3) group prevent aggregation?

A2: Yes, the negatively charged sulfonate groups are added to cyanine dyes to increase their water solubility and reduce the tendency to aggregate.[3] They help by decreasing the overall hydrophobicity and promoting electrostatic repulsion between dye molecules.[4] However, at high labeling densities or under certain buffer conditions (e.g., high salt concentrations that screen charge), the hydrophobic driving forces can still overcome the solubilizing effect of the sulfo group, leading to aggregation.[5]

Q3: How can I detect aggregation in my sample?

A3: Aggregation can be detected through several methods:

  • Visual Inspection: Obvious precipitation or cloudiness in the sample tube is a clear sign of aggregation.

  • UV-Vis Spectroscopy: The formation of H-aggregates is characterized by the appearance of a new, blue-shifted absorption peak (around 590-600 nm for Cy5) and a decrease in the main monomer absorption peak (around 650 nm).[1] This can also lead to a decrease in fluorescence.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric labeled biomolecule, often in the void volume of the column.[1]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can directly detect the presence of larger aggregate species.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving aggregation issues with your Cy5-labeled biomolecules.

Problem: Sample precipitates immediately after labeling reaction or during purification.

This is often due to a high degree of labeling or suboptimal buffer conditions during the reaction.

Troubleshooting Workflow

G start Precipitation Observed During/Post-Labeling q1 What was the dye:biomolecule molar ratio? start->q1 s1_high Reduce Molar Ratio (e.g., from 10:1 to 3:1) q1->s1_high High (>10:1) s1_ok Ratio is already low (e.g., < 5:1) q1->s1_ok Low (≤5:1) end_node Re-run Labeling & Purification s1_high->end_node q2 What is the reaction buffer pH? s1_ok->q2 s2_adjust Ensure pH is 8.3-8.5 for NHS ester reaction q2->s2_adjust Not 8.3-8.5 s2_ok pH is optimal q2->s2_ok Optimal (8.3-8.5) s2_adjust->end_node q3 Does the buffer contain solubility enhancers? s2_ok->q3 s3_add Add Enhancers: - 50 mM Arg/Glu - Organic co-solvent (5-10% DMSO) q3->s3_add No q3->end_node Yes, but still aggregates s3_add->end_node

Caption: Troubleshooting workflow for immediate aggregation issues.

Problem: Labeled biomolecule is soluble initially but aggregates upon storage or concentration.

This suggests that while the initial labeling was successful, the final buffer conditions are not suitable for maintaining the stability of the conjugate.

Solution Strategies:

  • Optimize Storage Buffer:

    • pH: Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion.[2]

    • Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). While high salt can screen charge and promote aggregation, low salt may not be sufficient to maintain protein structure. An optimal ionic strength is key.[2]

    • Additives: Supplement the storage buffer with stabilizing excipients. See the data table below for recommendations.

  • Use Cryoprotectants: If storing at -20°C or -80°C, add a cryoprotectant like glycerol (10-25% v/v) to prevent aggregation during freeze-thaw cycles.[2]

  • Reduce Concentration: Store the labeled biomolecule at a lower concentration if possible and only concentrate it immediately before use.[2]

Quantitative Data on Anti-Aggregation Additives

The following additives can be included in labeling, purification, or storage buffers to enhance the solubility of Cy5-labeled biomolecules.

Additive ClassExampleRecommended ConcentrationMechanism of ActionReference
Amino Acids L-Arginine / L-Glutamate (equimolar)50 mM - 200 mMSuppresses protein-protein interactions by binding to charged and hydrophobic patches.[1][6]
Osmolytes Glycerol5% - 25% (v/v)Stabilizes native protein conformation; acts as a cryoprotectant.[2]
Non-ionic Detergents Tween-20, Triton X-1000.01% - 0.05% (v/v)Solubilizes hydrophobic regions and prevents hydrophobic interactions between molecules.[1]
Organic Co-solvents DMSO or DMF5% - 10% (v/v)Disrupts hydrophobic interactions between dye molecules. Often used during the labeling reaction.[7][8]
Reducing Agents DTT, TCEP1 - 5 mMPrevents intermolecular disulfide bond formation for proteins with surface-exposed cysteines.[2]

Note: Always test a range of concentrations to find the optimal condition for your specific biomolecule.

Experimental Protocols

Protocol 1: General Protein Labeling with Cy5 NHS Ester

This protocol is a starting point for labeling primary amines (e.g., lysines) on proteins.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 1. Prepare Protein (Dialyze into amine-free bicarbonate buffer, pH 8.3) r1 3. Mix Protein and Dye (5:1 to 10:1 molar ratio) p1->r1 p2 2. Dissolve Cy5 NHS Ester (Anhydrous DMSO/DMF) p2->r1 r2 4. Incubate (1 hr, RT, protected from light) r1->r2 pu1 5. Purify Conjugate (Size Exclusion Chromatography e.g., Sephadex G-25) r2->pu1 pu2 6. Collect Fractions (Monitor A280 and A650) pu1->pu2

Caption: Workflow for labeling proteins with Cy5 NHS ester.

Methodology:

  • Buffer Exchange: Dialyze the protein (typically 2-10 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 8.3, to remove any primary amine-containing buffers (like Tris) and to achieve the optimal pH for the reaction.[9][10]

  • Prepare Dye Stock: Immediately before use, dissolve the Cy5 se(mono SO3) NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: Add a 5-fold to 10-fold molar excess of the dissolved Cy5 NHS ester to the protein solution.[11] Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted free dye using a size exclusion chromatography column (e.g., a pre-packed PD-10 desalting column with Sephadex G-25 resin).[7][12] Equilibrate the column with your desired final storage buffer (e.g., PBS).

  • Characterization: Collect fractions and measure the absorbance at 280 nm (for protein) and 650 nm (for Cy5) to identify the fractions containing the labeled protein and to calculate the Degree of Labeling (DOL).

Protocol 2: Purification of Labeled Oligonucleotides via Denaturing PAGE

This method is highly effective for separating full-length labeled oligonucleotides from unlabeled and truncated failure sequences.

Methodology:

  • Sample Preparation: Mix the crude labeled oligonucleotide sample with an equal volume of 2X formamide loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue).[13] Heat the sample at 95°C for 2-5 minutes and then immediately place on ice.[13]

  • Gel Electrophoresis: Load the denatured sample onto a denaturing polyacrylamide gel (containing 7-8 M urea) of an appropriate percentage (e.g., 10-20%) to resolve your oligonucleotide length.[4][13] Run the gel until the dye markers have migrated sufficiently.

  • Visualization: Visualize the bands using UV shadowing.[13] Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows. The desired full-length, Cy5-labeled product should be the slowest-migrating, colored band.

  • Excision and Elution: Carefully excise the desired band from the gel.[13] Crush the gel slice and elute the oligonucleotide overnight at 37°C in an appropriate elution buffer (e.g., TE buffer).[13]

  • Recovery: Separate the eluted oligonucleotide from the gel fragments by centrifugation through a filter column. Recover the DNA by ethanol precipitation or another desalting method.[13]

References

Improving signal-to-noise ratio with Cy5 se(mono SO3) in imaging.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy5 se (mono SO3). This resource is designed for researchers, scientists, and drug development professionals to help optimize imaging experiments and improve the signal-to-noise ratio (SNR) when using this far-red fluorescent dye.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with Cy5 conjugates.

Issue 1: High Background or Non-Specific Staining

A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.

  • Question: Why is my background signal so high?

    • Answer: High background fluorescence can stem from several factors. The concentration of your Cy5-conjugated antibody may be too high, leading to non-specific binding[1][2]. Insufficient washing after the staining step can leave unbound conjugates in the sample[2][3][4]. Another major contributor, especially in tissue sections, is endogenous autofluorescence[1]. Using far-red dyes like Cy5 helps minimize autofluorescence compared to shorter wavelength dyes, as cellular autofluorescence is typically lower in this spectral region[1][5][6]. Finally, the purity of the conjugate is critical; unconjugated, free dye can bind non-specifically to cellular components.

  • Question: How can I reduce high background?

    • Answer: To reduce background, you should:

      • Optimize Antibody Concentration: Perform a titration experiment to find the lowest concentration of your Cy5-conjugated antibody that still provides a strong specific signal[1][2].

      • Increase Wash Steps: Extend the duration or number of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to thoroughly remove unbound antibodies[2][3].

      • Use a Blocking Buffer: Ensure you are using an effective blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to prevent non-specific antibody binding[2].

      • Check Conjugate Purity: If you performed the conjugation in-house, ensure that all free, unconjugated Cy5 dye was removed through a purification method like column chromatography[7][8].

      • Control for Autofluorescence: Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue[1].

Issue 2: Weak or No Specific Signal

A weak signal can be difficult to distinguish from background noise.

  • Question: I'm not seeing a signal, or it's very weak. What's wrong?

    • Answer: A weak or absent signal can be due to several reasons. The target protein may have low expression levels in your sample. Photobleaching, which is the light-induced degradation of the fluorophore, can diminish the signal, especially during long exposure times[1][9]. The Degree of Labeling (DOL), or the number of dye molecules per antibody, might be suboptimal; too few will result in a dim signal, while too many can cause quenching and reduced brightness[7]. Finally, your imaging setup, including laser power and filter sets, may not be correctly configured for Cy5[1][10].

  • Question: How can I enhance my specific Cy5 signal?

    • Answer: To improve your signal:

      • Verify Target Expression: Confirm that your target protein is expressed in the sample using a validated method or by including a positive control cell line or tissue[1].

      • Use Antifade Mounting Media: When preparing slides for microscopy, use a mounting medium containing an antifade reagent to protect Cy5 from photobleaching[1].

      • Optimize Degree of Labeling (DOL): When conjugating your own antibodies, aim for an optimal DOL, which is typically between 3 and 7 dye molecules per antibody[7]. It is recommended to test several molar ratios to find the best balance between brightness and background[7].

      • Check Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., 660/20 bandpass filter) to collect the Cy5 fluorescence[6][7]. Note that far-red fluorescence is not visible to the human eye and requires a suitable camera for detection[1].

      • Consider Signal Amplification: For low-expression targets, consider using an indirect immunofluorescence approach (primary antibody followed by a Cy5-labeled secondary antibody) to amplify the signal.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common signal-to-noise issues with Cy5.

G Problem Low Signal-to-Noise Ratio HighBg High Background Problem->HighBg LowSignal Low Specific Signal Problem->LowSignal Cause_Ab Cause: Antibody concentration too high HighBg->Cause_Ab Cause_Wash Cause: Insufficient washing HighBg->Cause_Wash Cause_FreeDye Cause: Free dye in conjugate HighBg->Cause_FreeDye Cause_AutoF Cause: Sample autofluorescence HighBg->Cause_AutoF Cause_PhotoB Cause: Photobleaching LowSignal->Cause_PhotoB Cause_DOL Cause: Suboptimal DOL (quenching or too low) LowSignal->Cause_DOL Cause_Settings Cause: Incorrect imaging filter/laser LowSignal->Cause_Settings Cause_Target Cause: Low target expression LowSignal->Cause_Target Sol_Ab Solution: Titrate antibody concentration Cause_Ab->Sol_Ab Sol_Wash Solution: Increase wash steps/time Cause_Wash->Sol_Wash Sol_Purify Solution: Purify conjugate (e.g., column) Cause_FreeDye->Sol_Purify Sol_AutoF Solution: Use unstained control & spectral unmixing Cause_AutoF->Sol_AutoF Sol_PhotoB Solution: Use antifade mountant, reduce exposure Cause_PhotoB->Sol_PhotoB Sol_DOL Solution: Optimize dye:protein ratio during conjugation Cause_DOL->Sol_DOL Sol_Settings Solution: Verify laser lines and emission filters Cause_Settings->Sol_Settings Sol_Target Solution: Use positive control or signal amplification Cause_Target->Sol_Target

Fig 1. Troubleshooting workflow for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

  • Question: What are the spectral properties of Cy5 se (mono SO3)?

    • Answer: Cy5 is a far-red fluorescent dye. It typically has an excitation maximum around 649-651 nm and an emission maximum around 666-670 nm[5][6]. It is efficiently excited by common 633 nm HeNe or 647 nm Kr/Ar laser lines[6][7].

  • Question: What does "se (mono SO3)" mean?

    • Answer: "SE" stands for Succinimidyl Ester (or NHS ester), which is a reactive group that covalently couples the dye to primary amines (-NH2) on proteins and other biomolecules[5]. "(mono SO3)" indicates the presence of a single sulfonic acid group on the dye molecule. This sulfonation significantly increases the water solubility of the dye, which can reduce aggregation and non-specific binding during labeling and staining procedures[5][6][].

  • Question: How does using a far-red dye like Cy5 improve the signal-to-noise ratio?

    • Answer: The primary advantage of far-red dyes is that they help to avoid the natural autofluorescence inherent in many biological samples (e.g., from flavins and other endogenous molecules)[9][12]. This autofluorescence is a major source of background noise and is most prominent in the blue and green regions of the spectrum[1]. By shifting excitation and emission to the far-red, the specific signal from Cy5 is more easily distinguished from the "natural" background glow of the cells or tissue, resulting in a cleaner signal and higher SNR[5][6].

  • Question: What is the recommended Degree of Labeling (DOL) for a Cy5-antibody conjugate?

    • Answer: The optimal DOL for an antibody is typically between 3 and 7[7]. A lower DOL will result in a dimmer conjugate, while a higher DOL can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence output, and may also cause solubility problems[7]. It is best practice to perform several parallel conjugation reactions with different molar ratios of dye-to-antibody and then test the resulting conjugates to find the one with the best brightness and lowest background[7].

  • Question: How should I store my Cy5 se (mono SO3) dye and conjugates?

    • Answer: The reactive Cy5 se powder should be stored at -20°C, protected from light and moisture. Once reconstituted in an anhydrous solvent like DMSO, it should be used immediately, as the reactive ester is moisture-sensitive[7]. Any remaining DMSO stock solution can be stored at -20°C for short periods (less than a few weeks)[8]. Labeled antibody conjugates are more stable and can typically be stored at 4°C for several months, often with a preservative or carrier protein like BSA[13][14]. For long-term storage, aliquoting and freezing at -20°C (sometimes with 50% glycerol) is recommended[14].

Quantitative Data Summary

The table below summarizes the key photophysical properties of Cy5.

PropertyValueReference
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~666 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.20
Reactive GroupSuccinimidyl Ester (SE)
ReactivityPrimary Amines

Experimental Protocols

Protocol: Antibody Conjugation with Cy5 se (mono SO3)

This protocol provides a general guideline for labeling an antibody (e.g., IgG) with Cy5 se.

1. Preparation of Antibody

  • The antibody should be purified and at a concentration of at least 2 mg/mL for optimal results[7][15].

  • The antibody buffer must be amine-free (e.g., PBS or HEPES) and at a pH of 8.0-9.0. Buffers containing Tris or glycine are incompatible as they will react with the dye. If necessary, perform a buffer exchange using a desalting column[8].

2. Preparation of Dye

  • Allow the vial of Cy5 se powder to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the Cy5 se in anhydrous DMSO to a concentration of 10 mg/mL[7]. Vortex briefly to ensure it is fully dissolved. Use the dye solution promptly.

3. Conjugation Reaction

  • The goal is to achieve an optimal molar ratio of dye-to-antibody. A common starting point is a 10:1 molar ratio[8].

  • Calculation Example: For 1 mg of IgG (MW ~150,000 g/mol ) and Cy5 se (MW ~754 g/mol ):

    • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol

    • Moles of Cy5 needed (10:1 ratio) = 6.67 nmol * 10 = 66.7 nmol

    • Mass of Cy5 needed = 66.7 nmol * 754 g/mol = ~50 µg

    • Volume of 10 mg/mL Cy5 solution to add = (50 µg) / (10 µg/µL) = 5 µL

  • Add the calculated amount of Cy5/DMSO solution to your antibody solution while gently vortexing.

  • Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1 hour with gentle rotation[7].

4. Purification of the Conjugate

  • After incubation, the reaction mixture must be purified to separate the labeled antibody from unconjugated free dye.

  • This is typically done using a desalting or spin column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS)[7][8].

  • Follow the column manufacturer's instructions to collect the purified, labeled antibody, which will elute first.

5. Characterization (Optional but Recommended)

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients for the antibody and Cy5.

Antibody Labeling and Purification Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage A 1. Prepare Antibody (2 mg/mL in amine-free buffer, pH 8-9) C 3. Mix Dye and Antibody (Target Molar Ratio: e.g., 10:1) A->C B 2. Reconstitute Cy5 se (10 mg/mL in anhydrous DMSO) B->C D 4. Incubate (1 hour, room temp, dark) C->D E 5. Purify Conjugate (Spin or Desalting Column) D->E F 6. Collect Labeled Antibody (Store at 4°C or -20°C) E->F

Fig 2. Workflow for Cy5 antibody conjugation.

References

Technical Support Center: Addressing Non-Specific Binding of Cy5 SE (mono SO3) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting non-specific binding of Cy5 SE (mono SO3) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common issues encountered during experiments involving Cy5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with Cy5 conjugates?

A1: Non-specific binding of Cy5 conjugates can stem from several factors:

  • Hydrophobic Interactions: The Cy5 dye itself is hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids within cells and tissues.[1]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample (e.g., cells or tissue sections) can lead to high background.[2][3][4]

  • Suboptimal Antibody Concentration: Using too high a concentration of the Cy5-conjugated antibody can result in increased non-specific binding.[3][5]

  • Insufficient Washing: Inadequate washing steps after antibody incubation fail to remove unbound or weakly bound conjugates, leading to high background.[3][6]

  • Fixation and Permeabilization Artifacts: The methods used for fixing and permeabilizing cells can sometimes create artifacts that non-specifically bind antibodies.[2][3]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for non-specific binding.[6][7]

Q2: How can I reduce autofluorescence in my samples?

A2: To minimize autofluorescence, consider the following:

  • Use a Negative Control: Always include an unstained sample to assess the level of autofluorescence.[7]

  • Choose the Right Fixative: Freshly prepared formaldehyde is recommended, as old formaldehyde can autofluoresce. Avoid glutaraldehyde if possible, or treat with sodium borohydride to reduce aldehyde-induced autofluorescence.[6][7]

  • Spectral Separation: Utilize narrow bandpass filters to specifically capture the Cy5 emission and exclude autofluorescence signals at other wavelengths.

  • Photobleaching: Intentionally photobleach the sample by exposing it to the excitation light before imaging your target. This can reduce the autofluorescence signal.[6]

Q3: Which blocking agent is best for reducing non-specific binding of Cy5 conjugates?

A3: The choice of blocking agent can significantly impact background fluorescence. Here’s a comparison of common blocking agents:

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS-TInexpensive, generally effective for reducing non-specific protein binding.Can contain endogenous IgG which may cross-react with secondary antibodies. Not recommended for detecting phosphorylated proteins due to potential phosphoprotein contamination.
Normal Serum (from the secondary antibody host species) 5-10% in PBS-THighly effective as it blocks non-specific binding sites and Fc receptors.[4][8]Species-specific, which requires careful selection based on the secondary antibody used.
Non-fat Dry Milk 1-5% in TBSTInexpensive and effective for many applications.Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. Also not ideal for biotin-avidin systems.[9]
Fish Gelatin 0.1-0.5% in PBSCan be effective where other protein blockers fail.May not be as robust as BSA or serum for all applications.

For optimal results, it is recommended to use normal serum from the species in which the secondary antibody was raised.[4][8]

Troubleshooting Guides

High Background in Immunofluorescence

Problem: High, uniform background fluorescence across the sample.

Possible Cause Troubleshooting Step Detailed Recommendation
Antibody Concentration Too High Optimize Antibody ConcentrationPerform a titration of your Cy5-conjugated primary or secondary antibody to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).[3]
Insufficient Blocking Optimize Blocking StepIncrease the blocking incubation time to at least 1 hour at room temperature.[2] Consider switching to a different blocking buffer, such as 5-10% normal serum from the secondary antibody's host species.[8]
Inadequate Washing Improve Washing TechniqueIncrease the number and duration of wash steps after antibody incubations. Use a buffer like PBS with 0.1% Tween-20 (PBST) and wash at least three times for 5-10 minutes each with gentle agitation.[3][6]
Hydrophobic Binding of Cy5 Add Detergent to BuffersInclude a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your antibody dilution and wash buffers to help reduce hydrophobic interactions.
Fixation Artifacts Optimize FixationReduce the fixation time or try a different fixative. For example, if using 4% paraformaldehyde, ensure it is freshly made.[2][7]
Non-Specific Bands in Western Blotting

Problem: Multiple, distinct, non-specific bands appear on the western blot.

Possible Cause Troubleshooting Step Detailed Recommendation
Primary Antibody Concentration Too High Titrate Primary AntibodyDilute the primary antibody further. A higher concentration can lead to binding to proteins with lower affinity.
Secondary Antibody Cross-Reactivity Use Pre-adsorbed Secondary AntibodyUtilize a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Insufficient Blocking Optimize Blocking BufferFor fluorescent western blotting, specialized fluorescent-friendly blocking buffers are available. Alternatively, try 5% non-fat dry milk or 5% BSA in TBST. Block for at least 1 hour at room temperature.[9]
Inadequate Washing Increase Wash StepsWash the membrane thoroughly after both primary and secondary antibody incubations with TBST. Perform at least three washes of 5-10 minutes each.[9]
Protein Aggregates Centrifuge Antibody SolutionsBefore use, centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates that can cause speckles and non-specific bands.

Experimental Protocols

Protocol 1: Optimized Immunofluorescence Staining with Cy5 Conjugates
  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections as required for your experiment.

  • Fixation:

    • Fix cells/tissue with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation:

    • Dilute the Cy5-conjugated primary antibody in the blocking buffer to the pre-optimized concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBST for 10 minutes each with gentle agitation.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Protocol 2: Antibody Conjugation with Cy5 NHS Ester
  • Prepare the Antibody:

    • Dissolve the antibody in a carbonate-bicarbonate buffer (pH 8.5-9.5) at a concentration of 1-2 mg/mL. The buffer must be free of any amine-containing substances (e.g., Tris).

  • Prepare the Cy5 NHS Ester:

    • Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • Add the dissolved Cy5 NHS ester to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[1]

  • Purification:

    • Separate the Cy5-conjugated antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).

  • Storage:

    • Store the purified Cy5-conjugated antibody at 4°C, protected from light. Add a storage stabilizer like BSA and a bacteriostatic agent like sodium azide if desired.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Immunofluorescence

G A Cell/Tissue Preparation B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.25% Triton X-100) B->C D Blocking (e.g., 5% Normal Goat Serum) C->D E Primary Antibody Incubation (Cy5 Conjugated) D->E F Washing (3x with PBST) E->F G Counterstaining (Optional) (e.g., DAPI) F->G H Mounting G->H I Fluorescence Microscopy H->I

Caption: A typical workflow for an immunofluorescence experiment.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Gene Target Gene Transcription STAT3_P->Gene

Caption: Overview of the JAK-STAT3 signaling pathway.

References

Impact of buffer pH and composition on Cy5 se(mono SO3) labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cy5 SE (mono SO3) for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Cy5 SE (mono SO3)?

The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like Cy5 SE is in the range of 8.2 to 8.5.[1] At this pH, the primary amino groups on proteins (e.g., the ε-amino group of lysine) are deprotonated and readily reactive with the NHS ester.[1][2] A lower pH can lead to protonation of the amines, reducing their reactivity, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1]

Q2: Which buffers are recommended for the labeling reaction?

Non-amine-containing buffers are essential to prevent competition with the target molecule for the dye. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][3]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1]

  • 50 mM Sodium Borate (pH 8.5)[2]

Q3: Can I use Tris buffer for the labeling reaction?

It is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[] However, Tris buffer can be used to quench the reaction after the desired incubation time.[2]

Q4: How should I dissolve and store the Cy5 SE (mono SO3) dye?

Cy5 SE (mono SO3) is typically dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][5] This stock solution can be stored at -20°C for a few weeks.[1] It is important to use high-quality, amine-free DMF to avoid degradation of the NHS ester.[1] The aqueous solution of the NHS ester should be used immediately after preparation due to its susceptibility to hydrolysis.[1]

Q5: What is the Degree of Labeling (DOL) and what is the optimal range?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule. The optimal DOL for most antibodies is typically between 2 and 10.[6] Over-labeling can lead to self-quenching of the fluorescent signal and may affect the protein's biological activity, while under-labeling results in a weaker signal.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.[1]Ensure the reaction buffer pH is between 8.2 and 8.5.[1]
Presence of Amine-Containing Buffers: Buffers like Tris are competing with the target molecule for the dye.Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[1][3]
Low Protein Concentration: The efficiency of labeling is dependent on the concentration of the protein.[1]If possible, concentrate the protein solution to at least 2 mg/mL.[1][5]
Hydrolysis of Cy5 SE: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer before adding the protein.Prepare the dye solution immediately before use and minimize the time it is in an aqueous environment before the labeling reaction.
Inconsistent Labeling Results Inaccurate Reagent Measurement: Inconsistent amounts of dye or protein are being used between experiments.Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.
Variation in Reaction Time or Temperature: Differences in incubation time or temperature can affect the extent of labeling.Standardize the reaction time and temperature for all labeling experiments. A typical reaction is carried out for 1 hour at room temperature.[1]
Precipitation of the Labeled Protein High Degree of Labeling: Over-labeling can lead to protein aggregation and precipitation, especially for hydrophobic dyes.Reduce the molar ratio of dye to protein in the labeling reaction.[5]
Poor Solubility of the Protein: The protein itself may have low solubility in the labeling buffer.Optimize the buffer composition or consider adding solubilizing agents that do not interfere with the labeling reaction.
High Background Fluorescence Presence of Free Dye: Unreacted dye has not been completely removed after the labeling reaction.Purify the conjugate using gel filtration, dialysis, or spin columns to effectively remove any free dye.[1]
Non-specific Binding: The dye is binding non-covalently to the protein or other components in the sample.Ensure proper quenching of the reaction and thorough purification of the conjugate.

Experimental Protocols

Protocol 1: Preparation of Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
  • Weigh out 8.4 g of sodium bicarbonate (NaHCO₃).

  • Dissolve in 900 mL of deionized water.

  • Adjust the pH to 8.3 using 1 M NaOH.

  • Add deionized water to a final volume of 1 L.

  • Filter sterilize the buffer if necessary.

Protocol 2: Cy5 SE (mono SO3) Labeling of a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in the 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL.[1]

    • If the protein is in a different buffer, exchange it into the labeling buffer using dialysis or a desalting column. Ensure the buffer is free of any amine-containing substances.[1]

  • Prepare the Cy5 SE Stock Solution:

    • Allow the vial of Cy5 SE (mono SO3) to warm to room temperature.

    • Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1] Vortex to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Add the calculated amount of the Cy5 SE stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-15 fold molar excess of dye can be used.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quenching the Reaction (Optional but Recommended):

    • Add Tris-HCl or glycine to a final concentration of 50-100 mM to quench any unreacted NHS ester.[2]

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or a spin concentrator.[1]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~648 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer pH 8.3) reaction Labeling Reaction (1 hour, Room Temperature, Dark) prep_protein->reaction prep_dye Prepare Cy5 SE Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction quench Quench Reaction (Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Determine Degree of Labeling (DOL) purify->analyze troubleshooting_workflow start Low Labeling Efficiency? ph_check Is buffer pH 8.2-8.5? start->ph_check Yes amine_check Is buffer amine-free? ph_check->amine_check Yes adjust_ph Adjust pH to 8.2-8.5 ph_check->adjust_ph No conc_check Is protein concentration >2 mg/mL? amine_check->conc_check Yes change_buffer Use non-amine buffer (e.g., Bicarbonate) amine_check->change_buffer No concentrate_protein Increase protein concentration conc_check->concentrate_protein No success Labeling Optimized conc_check->success Yes adjust_ph->amine_check change_buffer->conc_check concentrate_protein->success

References

Technical Support Center: Cy5 SE (mono SO3) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and troubleshooting of Cy5 SE (mono SO3) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Cy5 SE (mono SO3) powder?

For long-term stability, the lyophilized powder of Cy5 SE (mono SO3) should be stored at -20°C, protected from light and moisture. Some suppliers guarantee optimal performance for 12 months to 3 years when stored under these conditions.[1][2] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive ester.[3]

Q2: How should I prepare and store Cy5 SE (mono SO3) stock solutions?

It is highly recommended to prepare stock solutions using anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][5] After preparation, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[6] These aliquots should be stored at -20°C or -80°C and protected from light.[2][4][7]

Q3: What is the stability of Cy5 SE (mono SO3) stock solutions?

The stability of Cy5 SE (mono SO3) stock solutions is dependent on the solvent, storage temperature, and absence of water. In anhydrous DMSO or DMF, the stock solution can be stable for 1-2 months at -20°C.[8] Some sources suggest that at -80°C, stability can be extended to 6 months or even a year.[2][4] However, it is always best practice to use freshly prepared solutions for labeling experiments whenever possible.[7]

Q4: What factors can cause the degradation of Cy5 SE (mono SO3) stock solutions?

The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimidyl (NHS) ester.[3][9][10] This reaction is accelerated by the presence of water and higher pH.[5][9][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, while it is several hours at pH 7.0 at 4°C.[9] Therefore, exposure to moisture and buffers with a high pH should be minimized.

Q5: Can I store Cy5 SE (mono SO3) stock solutions in aqueous buffers?

It is strongly advised against storing Cy5 SE (mono SO3) in aqueous buffers. The NHS ester will rapidly hydrolyze in aqueous solutions, rendering the dye non-reactive to primary amines.[9][10] If you must use an aqueous solution for your experiment, it should be prepared immediately before use and any remaining solution should be discarded.[10]

Troubleshooting Guide

Issue 1: Low or no labeling efficiency with a previously reliable stock solution.

  • Possible Cause 1: Hydrolysis of the NHS ester.

    • Troubleshooting Step: The most likely reason for decreased reactivity is the hydrolysis of the NHS ester due to moisture contamination. Prepare a fresh stock solution from the lyophilized powder. To avoid this in the future, ensure the use of anhydrous solvents and proper storage of aliquots.

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Troubleshooting Step: Repeatedly freezing and thawing the stock solution can introduce moisture and degrade the compound. Always aliquot the stock solution into single-use volumes after preparation.[6]

  • Possible Cause 3: Incorrect buffer conditions for labeling.

    • Troubleshooting Step: The labeling reaction with NHS esters is highly pH-dependent, with an optimal pH range of 8.2-8.5.[1][5] Ensure your reaction buffer is within this range and is free of primary amines (e.g., Tris or glycine), which will compete with your target molecule for the dye.[6]

Issue 2: Precipitate observed in the stock solution upon thawing.

  • Possible Cause: Low solubility at lower temperatures.

    • Troubleshooting Step: Allow the vial to warm to room temperature and vortex or sonicate briefly to redissolve the dye.[2][4] If the precipitate persists, it may indicate degradation or contamination. In such cases, it is best to prepare a fresh stock solution.

Quantitative Data Summary

ParameterConditionStability/Half-life
Storage Temperature
Lyophilized Powder-20°C1 to 3 years
Stock Solution in DMSO/DMF-20°C1 to 2 months[4][8]
-80°C6 months to 1 year[2][4]
pH (in aqueous solution)
pH 7.0 at 0°C4 to 5 hours (Half-life of NHS-ester)[9]
pH 8.6 at 4°C10 minutes (Half-life of NHS-ester)[9]

Experimental Protocols

Protocol for Assessing the Reactivity of Cy5 SE (mono SO3) Stock Solution

This protocol is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored spectrophotometrically.[3]

  • Preparation of Reagents:

    • Prepare a solution of your Cy5 SE stock in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of 0.5-1.0 N NaOH.[3]

  • Initial Absorbance Measurement:

    • Dilute the Cy5 SE solution in the buffer to an absorbance value of less than 1.0 at the absorbance maximum of Cy5 (around 650 nm).

    • Measure and record the absorbance at 260 nm.

  • Induced Hydrolysis:

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the diluted Cy5 SE solution.[3]

    • Vortex the tube for 30 seconds.[3]

  • Final Absorbance Measurement:

    • Immediately measure the absorbance at 260 nm.[3] A significant increase in absorbance at 260 nm after base treatment indicates the presence of reactive NHS ester. A smaller increase suggests that the stock solution has partially or fully hydrolyzed.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Cy5 SE Stock Stability start Low/No Labeling Efficiency q1 Was the stock solution freshly prepared? start->q1 a1_yes Check labeling protocol (pH, buffer composition) q1->a1_yes Yes a1_no Was the stock solution aliquoted? q1->a1_no No a2_yes Was it a recent aliquot? a1_no->a2_yes a2_no Stock is likely degraded. Prepare fresh stock. a1_no->a2_no No a3_yes Check for moisture contamination. Prepare fresh stock. a2_yes->a3_yes Yes a3_no Stock may be too old. Prepare fresh stock. a2_yes->a3_no No

Caption: Troubleshooting workflow for low labeling efficiency.

StorageBestPractices cluster_1 Best Practices for Cy5 SE Stock Solution powder Lyophilized Cy5 SE Powder storage_powder Store at -20°C Protect from light & moisture powder->storage_powder dissolve Dissolve in anhydrous amine-free DMSO or DMF storage_powder->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot storage_solution Store at -20°C or -80°C Protect from light aliquot->storage_solution use Use immediately for labeling storage_solution->use

Caption: Recommended storage and handling workflow.

References

Sequence-dependent fluorescence of Cy5 dyes on DNA and RNA.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sequence-dependent fluorescence of Cy5 dyes on DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence intensity of my Cy5-labeled oligonucleotide lower than expected?

A1: The fluorescence intensity of Cy5 is highly dependent on the local nucleotide sequence.[1][2][3] Several factors related to the sequence can lead to lower than expected fluorescence:

  • Adjacent Nucleobases: Guanine (G) at the 5' position adjacent to the dye tends to result in the highest fluorescence, followed by adenine (A).[3][4][5] Conversely, cytosine (C) in proximity to the dye can significantly quench fluorescence.[3][5]

  • Purine Content: Purine-rich sequences generally lead to higher fluorescence intensity.[1][2][6] This is because purines have a larger stacking area and higher free energy for stacking with the dye, which restricts the dye's rotational movement and reduces non-radiative decay.[7]

  • Single-stranded vs. Double-stranded DNA: The sequence dependence of Cy5 fluorescence is more pronounced on double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA).[1][2][6]

  • 3' Overhangs: For Cy5 labeled at the 5' end of a dsDNA, the sequence of a 3' single-stranded overhang can also influence the fluorescence intensity.[1][2][6]

Q2: How much can the fluorescence intensity of Cy5 vary due to the DNA sequence?

A2: The fluorescence intensity of Cy5 can vary significantly depending on the adjacent nucleotide sequence. Studies have shown that the intensity can drop by as much as 65% from the brightest to the darkest 5-mer sequences on single-stranded DNA.[3][7] For Cy3, the drop is around 50%.[3][7]

Q3: What is the underlying mechanism for the sequence-dependent fluorescence of Cy5?

A3: The primary mechanism is thought to be the interaction between the Cy5 dye and the nucleobases through stacking.[6][8] Cyanine dyes like Cy5 can undergo cis-trans isomerization, a non-radiative process that competes with fluorescence.[5] When Cy5 stacks with a terminal base pair, particularly a purine, this isomerization is sterically hindered.[5][6] This restriction of motion reduces the rate of non-radiative decay, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime.[5][6]

Q4: Are there alternative dyes that are less sensitive to the nucleotide sequence?

A4: Yes, some alternative cyanine dyes have been shown to have a reduced sequence-dependent fluorescence. For example, DY647 exhibits a smaller drop in intensity (around 40%) compared to Cy5 (around 65%) over a range of DNA 5-mers.[4][7] This makes dyes like DY647 potentially better choices for applications where sequence-dependent bias is a concern.[7]

Q5: How does labeling Cy5 on RNA differ from DNA?

A5: Labeling RNA with Cy5 can be achieved through two main strategies: co-transcriptional labeling and post-synthesis conjugation.[][10]

  • Co-transcriptional Labeling: This involves incorporating Cy5-labeled nucleotides (e.g., Cy5-UTP) during in vitro transcription using an RNA polymerase like T7.[][10] The extent of labeling can be controlled by adjusting the concentration of the labeled nucleotide.[10]

  • Post-synthesis Labeling: In this method, a pre-synthesized RNA molecule is chemically conjugated to a Cy5 dye that has a reactive group.[] This allows for more precise, site-specific labeling. Click chemistry is a common approach for this.[11]

It is important to consider that the presence of the bulky Cy5 dye can potentially interfere with RNA folding and function, so the labeling strategy should be chosen carefully.[]

Troubleshooting Guide

Problem: Weak or no Cy5 fluorescence signal in my experiment.

Possible Cause Troubleshooting Step
Sequence-induced Quenching Review the nucleotide sequence adjacent to the Cy5 label. If it is rich in cytosines, this could be the cause of low fluorescence. Consider redesigning the oligonucleotide to have a more favorable sequence (e.g., starting with a guanine) next to the dye.[3][5]
Inefficient Labeling Verify the efficiency of the labeling reaction. For oligonucleotide synthesis, ensure proper coupling conditions.[12] For post-labeling methods, optimize the reaction conditions (e.g., incubation time, temperature, and reagent concentrations). Analyze the labeled product using methods like gel electrophoresis or a bioanalyzer to confirm labeling.[13]
Dye Degradation Cy5 is susceptible to degradation, especially at elevated temperatures and exposure to light.[12] Store Cy5-labeled oligonucleotides protected from light and at an appropriate temperature (typically -20°C). Avoid repeated freeze-thaw cycles.
Incorrect Buffer Conditions The fluorescence of Cy5 can be sensitive to the chemical environment. Ensure that the buffer composition (e.g., pH, salt concentration) is compatible with stable Cy5 fluorescence.
Instrument Settings Verify that the excitation and emission wavelengths on your fluorescence measurement instrument are correctly set for Cy5 (typically around 650 nm for excitation and 670 nm for emission).[12] Ensure the detector gain and other settings are optimized for your sample.

Quantitative Data Summary

Table 1: Sequence-Dependent Fluorescence Intensity of Cyanine Dyes on Single-Stranded DNA

DyeBrightest 5-mer SequenceDarkest 5-mer SequenceMaximum Intensity Drop
Cy5 GAAAACGGTC~65%[3][7]
Cy3 GAAAACGGTT~50%[3][7]
DY647 GGGGTCTTTT~40%[4][7]
DY547 GAAAACGTGT~45%[7]

Table 2: Estimated Quantum Yields of Cy5 on DNA

ConditionEstimated Quantum Yield
Free Cy5 dye0.27 ± 0.01
Cy5 on brightest duplex (Rev 30)0.58 ± 0.03[14]
Cy5-DNA on quartz0.20[15]

Experimental Protocols

Protocol 1: Annealing of Cy5-labeled DNA Oligonucleotides

This protocol is a general guideline for annealing a Cy5-labeled forward primer with an unlabeled reverse primer.

  • Mixing: In a PCR tube, mix the Cy5-labeled forward oligonucleotide and the unlabeled reverse oligonucleotide in a 1:1.2 molar ratio in an appropriate annealing buffer (e.g., a buffer containing 10 mM Tris-HCl, 50 mM NaCl, and 1 mM EDTA, pH 8.0).

  • Heating: Heat the mixture to 95°C for 5 minutes in a thermocycler. This step denatures any secondary structures.

  • Cooling: Gradually cool the mixture down to room temperature. This can be done by setting the thermocycler to ramp down to 25°C over 30-60 minutes.

  • Storage: Store the annealed duplex at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Co-transcriptional Labeling of RNA with Cy5

This protocol provides a general workflow for incorporating Cy5-UTP into an RNA transcript during in vitro transcription.

  • Transcription Reaction Setup: Assemble the in vitro transcription reaction on ice. In a nuclease-free tube, combine the following components in this order:

    • Nuclease-free water

    • Transcription buffer (10X)

    • Linearized DNA template (containing the sequence to be transcribed downstream of a T7 promoter)

    • Ribonucleotide mix (ATP, CTP, GTP)

    • Cy5-UTP (adjust the ratio of Cy5-UTP to unlabeled UTP to control the labeling density)[10]

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the Cy5-labeled RNA using a suitable method, such as spin column chromatography or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the labeled RNA using a spectrophotometer. The degree of labeling can be assessed by measuring the absorbance at 260 nm (for RNA) and ~650 nm (for Cy5).

Visualizations

G cluster_0 Cy5 Fluorescence Signaling Pathway Excitation Excitation (Light Absorption) ExcitedState Excited Singlet State (S1) Excitation->ExcitedState Fluorescence Fluorescence (Photon Emission) ExcitedState->Fluorescence Radiative NonRadiative Non-Radiative Decay (Isomerization) ExcitedState->NonRadiative Non-Radiative GroundState Ground State (S0) Fluorescence->GroundState NonRadiative->GroundState Stacking Stacking with Purine Stacking->NonRadiative Inhibits

Caption: Mechanism of Cy5 fluorescence and quenching.

G cluster_1 Experimental Workflow: Assessing Sequence-Dependence Design 1. Oligonucleotide Design (Varying adjacent sequences) Synthesis 2. Synthesis & Labeling (5'-Cy5 modification) Design->Synthesis Purification 3. Purification (e.g., HPLC or PAGE) Synthesis->Purification Quantification 4. Quantification (Absorbance at 260 nm) Purification->Quantification Measurement 5. Fluorescence Measurement (Fluorometer/Plate Reader) Quantification->Measurement Analysis 6. Data Analysis (Compare intensities) Measurement->Analysis

Caption: Workflow for evaluating sequence-dependent fluorescence.

G cluster_2 Troubleshooting Logic for Low Cy5 Signal Start Low Cy5 Signal Detected CheckSequence Check Sequence Adjacent to Cy5 Start->CheckSequence CheckLabeling Verify Labeling Efficiency CheckSequence->CheckLabeling G/A-rich? Redesign Redesign Oligo with Favorable Sequence CheckSequence->Redesign C-rich? CheckStorage Review Storage Conditions CheckLabeling->CheckStorage Efficient? OptimizeLabeling Optimize Labeling Protocol CheckLabeling->OptimizeLabeling Inefficient? CheckInstrument Confirm Instrument Settings CheckStorage->CheckInstrument Proper? NewAliquot Use Fresh Aliquot / New Synthesis CheckStorage->NewAliquot Improper? CalibrateInstrument Calibrate/Optimize Instrument CheckInstrument->CalibrateInstrument Incorrect?

Caption: Troubleshooting decision tree for low Cy5 signal.

References

Validation & Comparative

A Head-to-Head Comparison: Cy5 SE (mono SO3) vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Cy5 succinimidyl ester (SE) and Alexa Fluor 647 NHS ester are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Cy5. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][3] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1][3] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3]

PropertyCy5 SE (mono SO3)Alexa Fluor 647Reference
Excitation Maximum (nm) ~649-650~650-652[4][5]
Emission Maximum (nm) ~670~667-670[4][5][6]
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[1]
Photostability Less photostableMore photostable[1][2][3]
Brightness Generally lower, especially at high DOLSignificantly brighter[1][7]
Self-Quenching Prone to self-quenching and aggregationMinimal self-quenching[1][3]
pH Sensitivity More sensitive to environmental changesLess sensitive to pH changes[2]

Experimental Data Summary

Studies have quantitatively demonstrated the superior fluorescence of Alexa Fluor 647 conjugates over a range of DOLs. When conjugated to proteins, Alexa Fluor 647 consistently yields brighter signals compared to Cy5.[1][7] Furthermore, the photostability of Alexa Fluor 647 is a distinct advantage, retaining a significantly higher percentage of its initial fluorescence after prolonged exposure to excitation light compared to Cy5.[1] For instance, in one study, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[1]

Experimental Protocols

The following are generalized protocols for labeling proteins with Cy5 SE (mono SO3) and Alexa Fluor 647 NHS ester. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Preparation (Applicable to Both Dyes)
  • Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[8][9] Buffers containing Tris or glycine will compete with the protein for reaction with the dye and should be avoided.[4][8]

  • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[4]

  • If necessary, dialyze the protein against the labeling buffer to remove any interfering substances.[8]

Dye Preparation (Applicable to Both Dyes)
  • Immediately before use, dissolve the Cy5 SE or Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of 10 mg/mL or 10 mM.[4]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

Labeling Reaction

For Cy5 SE (mono SO3):

  • Slowly add the calculated amount of the Cy5 SE stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.[4]

  • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[8][10]

For Alexa Fluor 647 NHS Ester:

  • Add the appropriate volume of the Alexa Fluor 647 NHS ester stock solution to the protein solution.

  • Incubate the mixture for 1 hour at room temperature with gentle stirring.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[4][9]

  • Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).

  • Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled protein, while the slower-migrating colored band is the free dye.[9]

  • Alternatively, dialysis can be used for purification.[9]

Visualizing the Workflow

Protein Labeling and Purification Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Protein in Amine-Free Buffer (pH 8.5-9.0) Mix Mix Protein and Dye Protein_Solution->Mix Dye_Stock Dissolve Dye (Cy5 SE or AF647) in DMSO/DMF Dye_Stock->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Column Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Protein Fraction Column->Collect Labeled_Protein Labeled Protein Collect->Labeled_Protein Purified Conjugate

Caption: General workflow for protein labeling with amine-reactive dyes.

Immunofluorescence Staining Workflow

ImmunofluorescenceWorkflow Start Fixed and Permeabilized Cells/Tissue Blocking Blocking with Serum/BSA Start->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Wash1 Wash Steps Primary_Ab->Wash1 Secondary_Ab Incubation with Fluorescently Labeled Secondary Antibody (e.g., AF647 conjugate) Wash1->Secondary_Ab Wash2 Wash Steps Secondary_Ab->Wash2 Mounting Mounting with Antifade Reagent Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical indirect immunofluorescence staining protocol.

Conclusion

For most protein labeling applications, Alexa Fluor 647 is the superior choice over Cy5 SE (mono SO3). Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][2][3] While Cy5 is a cost-effective option and can be suitable for certain applications, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.

References

A Comparative Guide to Cy5 and DyLight 650 Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of molecular biology, cell biology, and drug development, the selection of appropriate fluorescent dyes is critical for the success of imaging and detection-based assays. Among the far-red fluorescent dyes, Cyanine 5 (Cy5) has historically been a popular choice. However, a newer generation of dyes, including the DyLight series, offers competitive alternatives. This guide provides an objective comparison of the photostability and brightness of Cy5 and its spectral equivalent, DyLight 650, supported by available experimental data and detailed experimental protocols.

Key Performance Characteristics: A Side-by-Side Comparison

The brightness of a fluorophore is a crucial parameter, determined by its molar extinction coefficient and quantum yield. The molar extinction coefficient indicates how efficiently the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Photostability, or the resistance to photobleaching, is equally important for experiments requiring prolonged or intense light exposure.

Here is a summary of the available quantitative data for Cy5 and DyLight 650:

PropertyCy5DyLight 650Reference
Maximum Excitation (nm) ~649~652[2]
Maximum Emission (nm) ~670~672[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 250,000250,000[2]
Quantum Yield ~0.27Not explicitly stated, but described as "high"[1]
Calculated Brightness (Ext. Coeff. x QY) 67,500-
Photostability Prone to photobleachingGenerally considered more photostable than Cy5[1]

Note: The brightness of DyLight 650 cannot be calculated without a specific quantum yield value. However, with an identical molar extinction coefficient to Cy5, a higher quantum yield would result in greater brightness.

One study comparing the sequence-dependent fluorescence of cyanine dyes on single-stranded DNA found that DyLight 647 (a dye with very similar spectral properties to DyLight 650) exhibited a smaller drop in fluorescence intensity due to DNA sequence context compared to Cy5.[3][4] This suggests that DyLight dyes may provide more consistent and reliable quantification in nucleic acid-based applications.[3][4]

Experimental Protocols

To empirically determine the photostability and brightness of Cy5 and DyLight 650 in a laboratory setting, the following experimental protocols can be employed.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol outlines the conjugation of Cy5 and DyLight 650 NHS esters to a monoclonal antibody.

cluster_prep Antibody Preparation cluster_dye Dye Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody 1. Dissolve Antibody in Bicarbonate Buffer (pH 8.3) buffer_exchange 2. Perform Buffer Exchange (if necessary) antibody->buffer_exchange mixing 4. Mix Antibody and Dye Solutions buffer_exchange->mixing dye_prep 3. Dissolve Dye NHS Ester in DMSO dye_prep->mixing incubation 5. Incubate for 1 hour at Room Temperature mixing->incubation purification 6. Purify Conjugate via Size-Exclusion Chromatography incubation->purification characterization 7. Determine Degree of Labeling (DOL) via Spectrophotometry purification->characterization

Antibody conjugation workflow.

Materials:

  • Monoclonal antibody (e.g., anti-tubulin) at 1-2 mg/mL

  • Cy5 NHS ester

  • DyLight 650 NHS ester

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Methodology:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the Cy5 or DyLight 650 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).

  • Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Measure the absorbance of the purified conjugate at 280 nm and the maximum absorbance of the dye (649 nm for Cy5, 652 nm for DyLight 650) to determine the protein concentration and the degree of labeling (DOL).

Protocol 2: Photostability and Brightness Measurement in Fixed Cells

This protocol describes how to compare the photostability and initial brightness of the antibody-dye conjugates in an immunofluorescence experiment.

cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis cell_culture 1. Culture and Fix Cells permeabilize 2. Permeabilize Cells cell_culture->permeabilize blocking 3. Block Non-specific Binding permeabilize->blocking primary_ab 4. Incubate with Primary Antibody blocking->primary_ab wash1 5. Wash primary_ab->wash1 secondary_ab 6. Incubate with Labeled Secondary Antibody wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 imaging 8. Acquire Time-Lapse Images wash2->imaging analysis 9. Quantify Fluorescence Intensity Decay imaging->analysis

Photostability and brightness analysis workflow.

Materials:

  • Fixed and permeabilized cells (e.g., HeLa cells) on coverslips

  • Primary antibody (e.g., anti-tubulin)

  • Cy5-conjugated secondary antibody

  • DyLight 650-conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 640 nm) and detector.

Methodology:

  • Cell Preparation: Culture, fix, and permeabilize cells according to standard immunofluorescence protocols.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody for 1 hour at room temperature.

  • Washing: Wash the cells three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the cells with either the Cy5-conjugated or DyLight 650-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition:

    • Brightness: For an initial brightness comparison, acquire images of cells stained with each dye using identical microscope settings (laser power, exposure time, gain).

    • Photostability: For photostability analysis, select a region of interest and acquire a time-lapse series of images with continuous laser illumination. Use the same acquisition parameters for both dyes.

  • Data Analysis:

    • Brightness: Measure the mean fluorescence intensity of the stained structures from the initial images.

    • Photostability: For each time-lapse series, measure the fluorescence intensity in the region of interest over time. Normalize the intensity at each time point to the initial intensity and plot the decay curves. The rate of fluorescence decay indicates the photostability of the dye.

Conclusion

The choice between Cy5 and DyLight 650 will depend on the specific requirements of the experiment. While both dyes have identical molar extinction coefficients and similar spectral properties, making them compatible with the same instrumentation, DyLight 650 is generally reported to offer superior photostability.[1] For applications requiring long exposure times or high-intensity illumination, such as confocal microscopy or super-resolution imaging, the enhanced photostability of DyLight 650 may be a significant advantage. Furthermore, for nucleic acid quantification, the potentially lower sequence-dependent fluorescence variation of DyLight dyes could lead to more accurate results.[3][4] However, Cy5 remains a well-characterized and widely used dye. For standard, less demanding applications, it can still be a cost-effective and suitable choice. Researchers are encouraged to perform their own in-application comparisons to determine the optimal dye for their specific experimental conditions.

References

A Comparative Guide to Far-Red Fluorescent Dyes: Cy5 SE (mono SO3) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of the photophysical properties of Cy5 SE (mono SO3) and its widely used alternatives: Alexa Fluor 647, DyLight 650, and Atto 647N. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is primarily dictated by its quantum yield (Φ) and molar extinction coefficient (ε). The quantum yield represents the efficiency of the fluorescence process, while the molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength. A higher quantum yield and extinction coefficient contribute to a brighter fluorescent signal.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (nm)Emission Max (nm)
Cy5 SE (mono SO3) ~0.2~250,000~649~666
Alexa Fluor 647 0.33[1]239,000[1]650[1]665[1]
DyLight 650 Not readily available250,000652672
Atto 647N 0.65150,000644669

Note: The quantum yield of Cy5 can vary depending on the local environment and conjugation state.

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is crucial for the proper characterization and comparison of fluorescent dyes. The following are generalized protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.

Protocol:

  • Prepare a stock solution: Accurately weigh a known amount of the dye and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations.

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer. A solution containing only the solvent should be used as a blank to zero the instrument.

  • Data Analysis: Plot the measured absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically measured using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the dye being tested. For far-red dyes like Cy5, a common standard is Cresyl Violet.

  • Prepare Solutions: Prepare a series of dilutions for both the sample dye and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Experimental Workflow: Antibody Labeling with Cy5 SE

The following diagram illustrates a typical workflow for labeling an antibody with Cy5 succinimidyl ester (SE), a common application for this class of dyes.

AntibodyLabeling cluster_prep Antibody Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product antibody Antibody Solution (in amine-free buffer) buffer_exchange Buffer Exchange (if necessary) antibody->buffer_exchange mixing Mixing buffer_exchange->mixing cy5 Cy5 SE (dissolved in DMSO) cy5->mixing incubation Incubation (Room Temperature, 1 hour) mixing->incubation quenching Quenching (e.g., with Tris or hydroxylamine) incubation->quenching purification Purification (e.g., size exclusion chromatography) quenching->purification labeled_antibody Labeled Antibody purification->labeled_antibody

Caption: Workflow for labeling an antibody with Cy5 SE.

This guide provides a foundational understanding of the key photophysical properties of Cy5 SE (mono SO3) and its alternatives, along with standardized methods for their characterization. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the biological sample.

References

Validation of labeled antibody function after Cy5 se(mono SO3) conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of antibodies with fluorescent dyes like Cy5 is a cornerstone of modern biological assays. However, the process of attaching a dye can impact the antibody's functionality. This guide provides a comprehensive comparison of validation methods for antibodies conjugated with Cy5, offering experimental data and detailed protocols to ensure the reliability and reproducibility of your results.

The covalent attachment of a Cy5 dye to an antibody, typically via primary amines on lysine residues, is a powerful technique for fluorescent labeling. While essential for a multitude of applications such as flow cytometry, immunofluorescence, and ELISA, it is not without potential pitfalls. The conjugation process can, in some instances, alter the antibody's binding affinity, specificity, and overall performance. Therefore, rigorous validation is not just recommended—it is imperative.

This guide will walk you through the critical aspects of validating your Cy5-conjugated antibody, from understanding the photophysical properties of Cy5 to performing key functional assays. We will also compare Cy5 to a popular alternative, Alexa Fluor 647, to provide a broader context for your experimental design.

Comparing Fluorophores: Cy5 vs. Alexa Fluor 647

Before delving into validation protocols, it's crucial to understand the characteristics of the chosen fluorophore. While Cy5 is a widely used red fluorescent dye, alternatives like Alexa Fluor 647 often exhibit superior performance in certain aspects.

PropertyCy5Alexa Fluor 647Key Considerations
Excitation Max (nm) ~650~650Both are well-suited for the 633 nm or 647 nm laser lines common on many instruments.
Emission Max (nm) ~670~668Minimal differences in emission spectra, allowing for use of similar filter sets.
Quantum Yield ModerateHighAlexa Fluor 647 is generally brighter than Cy5, which can be advantageous for detecting low-abundance targets.[1][2]
Photostability ModerateHighAlexa Fluor 647 is significantly more resistant to photobleaching than Cy5, making it a better choice for experiments requiring prolonged light exposure, such as time-lapse microscopy.[1][2][3]
Self-Quenching Prone to quenching at high degrees of labelingLess prone to quenchingCy5 conjugates can exhibit a significant decrease in fluorescence at high dye-to-antibody ratios due to the formation of non-fluorescent aggregates. Alexa Fluor 647 shows less of this self-quenching effect, resulting in brighter conjugates at higher degrees of labeling.[1]

The Impact of Conjugation on Antibody Function

The degree of labeling (DOL), or the average number of dye molecules conjugated to a single antibody, is a critical parameter to control. Over-labeling can not only lead to fluorescence quenching with dyes like Cy5 but can also negatively impact the antibody's binding affinity.

ParameterEffect of Increasing DOLExperimental Evidence
Fluorescence Intensity For Cy5, fluorescence often peaks at a moderate DOL and then decreases due to self-quenching. For Alexa Fluor 647, brightness generally continues to increase with higher DOLs.[1]Studies have shown that the total fluorescence of Cy5-antibody conjugates can be significantly lower than that of Alexa Fluor 647 conjugates, especially at high DOLs.[1]
Binding Affinity (Kd) Can decrease with increasing DOL, indicating a weaker interaction with the target antigen.Research has demonstrated that conjugating fluorescent dyes can lead to a decrease in antibody affinity. The extent of this effect can vary depending on the antibody, the dye, and the conjugation chemistry used.

Experimental Workflow for Antibody Conjugation and Validation

A systematic approach is essential for producing and validating a reliable Cy5-conjugated antibody. The following workflow outlines the key steps from initial antibody preparation to final functional validation.

G cluster_prep Preparation cluster_conj Conjugation cluster_char Characterization cluster_val Functional Validation antibody_prep Antibody Purification & Buffer Exchange conjugation Conjugation Reaction antibody_prep->conjugation cy5_prep Cy5 NHS Ester Preparation cy5_prep->conjugation purification Purification of Conjugate conjugation->purification dol Determine Degree of Labeling (DOL) purification->dol elisa ELISA dol->elisa flow Flow Cytometry dol->flow if Immunofluorescence dol->if G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

References

A Researcher's Guide to Multicolor Imaging: Spectral Overlap Considerations for Cy5 se (mono SO3)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multicolor imaging, the careful selection of fluorophores is paramount to generating high-quality, reliable data. This guide provides a comprehensive comparison of Cy5 se (mono SO3) with its common alternatives, focusing on the critical aspect of spectral overlap. For researchers, scientists, and drug development professionals, understanding these nuances is essential for designing robust multicolor experiments and ensuring accurate interpretation of results.

Understanding Cy5 se (mono SO3) and its Spectral Alternatives

Cy5 se (mono SO3) is a widely used far-red fluorescent dye valued for its brightness and photostability.[1][2] However, in the context of multicolor imaging, its spectral properties must be carefully considered in relation to other fluorophores in the panel to minimize spectral bleed-through.

Here, we compare the key spectral characteristics of Cy5 se (mono SO3) with several popular alternatives: Alexa Fluor 647, DyLight 649, and iFluor 647.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy5 se (mono SO3) ~649~667~250,000~0.27
Alexa Fluor 647 ~650~665~239,000[3]~0.33[3][4]
DyLight 649 ~654~673~250,000Not readily available
iFluor 647 ~651~670~250,000Not readily available

Key Takeaways from the Data:

  • Spectral Similarity: All the listed alternatives are spectrally very similar to Cy5, making them suitable drop-in replacements in many existing protocols.

  • Brightness: Brightness is a function of both extinction coefficient and quantum yield. While the extinction coefficients are similar, Alexa Fluor 647 exhibits a higher quantum yield than Cy5, suggesting it may provide a brighter signal in some applications.[3][4]

  • Photostability: Studies have shown that Alexa Fluor 647 is significantly more photostable than Cy5, retaining a higher percentage of its initial fluorescence after prolonged exposure to light.[1][2] This is a critical consideration for imaging modalities that require long acquisition times, such as confocal microscopy.

The Challenge of Spectral Overlap

In multicolor imaging, spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection channel of another. This "bleed-through" can lead to false-positive signals and inaccurate quantification. Understanding and mitigating spectral overlap is therefore crucial for obtaining reliable data.

Visualizing Spectral Overlap with Common Fluorophores

The following diagrams, generated using the DOT language, illustrate the potential for spectral overlap between Cy5 and other commonly used fluorophores: FITC (fluorescein isothiocyanate), PE (phycoerythrin), and APC (allophycocyanin).

Cy5 Cy5 Ex: 649 nm Em: 667 nm APC APC Ex: 650 nm Em: 660 nm Cy5->APC High Overlap FITC FITC Ex: 495 nm Em: 519 nm PE PE Ex: 496, 564 nm Em: 578 nm FITC->PE Moderate Overlap PE->Cy5 Moderate Overlap APC->Cy5 High Overlap

Caption: Spectral overlap between Cy5 and other common fluorophores.

As the diagram illustrates, the emission spectrum of Cy5 has significant overlap with APC, making their simultaneous use challenging without proper compensation or spectral unmixing.[5] The overlap with PE is moderate, while the separation from FITC is generally good.

Experimental Protocols for Managing Spectral Overlap

Two primary techniques are employed to correct for spectral overlap: compensation and spectral unmixing.

Compensation in Flow Cytometry

Compensation is a mathematical correction applied to flow cytometry data to remove the contribution of spectral bleed-through from each detector.

Experimental Workflow for Compensation:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis unstained Unstained Cells setup Set Voltages with Unstained Cells unstained->setup single_stains Single-Stained Controls (one for each fluorophore) record Record Single-Stained Controls single_stains->record multi_stain Multicolor Stained Sample acquire Acquire Multicolor Sample Data multi_stain->acquire calc_comp Calculate Compensation Matrix record->calc_comp apply_comp Apply Compensation to Data acquire->apply_comp calc_comp->apply_comp analyze Analyze Compensated Data apply_comp->analyze

Caption: Workflow for performing compensation in multicolor flow cytometry.

Detailed Protocol for Compensation:

  • Prepare Controls: For each experiment, prepare an unstained cell sample and single-color controls for every fluorophore in your panel. The single-color controls are crucial for calculating the compensation matrix.[6][7][8]

  • Set Voltages: Use the unstained sample to set the baseline fluorescence and detector voltages (PMT settings) for each channel.

  • Acquire Single-Color Controls: Run each single-color control to measure the amount of signal that spills over into other detectors.

  • Calculate Compensation Matrix: The flow cytometry software uses the data from the single-color controls to calculate a compensation matrix, which quantifies the spectral overlap between all fluorophores.[7]

  • Apply Compensation: Apply the calculated compensation matrix to your multicolor sample data. This will mathematically subtract the bleed-through from each channel.[9]

  • Analyze Data: Proceed with the analysis of the compensated data.

Spectral Unmixing in Microscopy

Spectral unmixing is a more advanced technique used in fluorescence microscopy. Instead of just correcting for bleed-through at specific detector wavelengths, it captures the entire emission spectrum of each pixel and uses reference spectra to computationally separate the contributions of each fluorophore.[10][11][12][13][14]

Experimental Workflow for Spectral Unmixing:

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Image Analysis ref_samples Reference Samples (singly labeled with each fluorophore) ref_spectra Acquire Reference Spectra (lambda stack for each fluorophore) ref_samples->ref_spectra multi_sample Multicolor Labeled Sample multi_image Acquire Lambda Stack of Multicolor Sample multi_sample->multi_image unmix Perform Linear Unmixing using Reference Spectra ref_spectra->unmix multi_image->unmix analyze_unmixed Analyze Separated Fluorophore Channels unmix->analyze_unmixed

Caption: Workflow for performing spectral unmixing in fluorescence microscopy.

Detailed Protocol for Spectral Unmixing:

  • Acquire Reference Spectra: Prepare samples singly labeled with each fluorophore in your panel. Using the spectral detector on the microscope, acquire a "lambda stack" for each reference sample. A lambda stack is a series of images taken at different emission wavelengths, effectively capturing the emission spectrum of the fluorophore.[10][12]

  • Acquire Multicolor Image: Acquire a lambda stack of your multicolor-stained sample using the same settings as for the reference spectra.

  • Perform Linear Unmixing: In the imaging software, use the acquired reference spectra to perform linear unmixing on the multicolor lambda stack. The software will calculate the contribution of each fluorophore to the total signal in every pixel.[10]

  • Analyze Unmixed Images: The output will be a set of images, each representing the signal from a single fluorophore, with the spectral overlap computationally removed.

Conclusion: Making Informed Choices for Your Multicolor Experiments

The selection of Cy5 se (mono SO3) or its alternatives for multicolor imaging requires a careful evaluation of their spectral properties and the potential for overlap with other fluorophores in the panel. While spectrally similar, alternatives like Alexa Fluor 647 may offer advantages in terms of brightness and photostability.

Regardless of the fluorophore choice, proper experimental design and the application of techniques like compensation or spectral unmixing are essential for mitigating the effects of spectral overlap and generating accurate, reproducible data. By following the protocols outlined in this guide, researchers can confidently navigate the complexities of multicolor imaging and unlock a deeper understanding of their biological systems.

References

Alternatives to Cy5 se(mono SO3) for far-red fluorescence applications.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence applications, particularly for in vivo imaging, flow cytometry, and microscopy, far-red dyes are indispensable. Their longer wavelength emissions minimize tissue autofluorescence and allow for deeper sample penetration[1]. For years, Cyanine5 (Cy5) has been a popular choice, compatible with common 633 nm or 647 nm laser lines[1]. However, its limitations, including lower photostability and a tendency for fluorescence quenching upon conjugation to proteins, have spurred the development of superior alternatives[2]. This guide provides an objective comparison of key alternatives to Cy5 SE (mono SO3), supported by quantitative data and experimental protocols, to aid researchers in selecting the optimal dye for their needs.

Key Alternatives to Cy5

Several fluorophores have emerged as excellent replacements for Cy5, offering enhanced brightness, photostability, and performance in various applications. The most prominent alternatives include:

  • Alexa Fluor 647: Widely regarded as a superior alternative, Alexa Fluor 647 is significantly brighter and more photostable than Cy5[2][3][4]. It is less prone to the self-quenching effects that can diminish the fluorescence of Cy5 protein conjugates, especially at high degrees of labeling[4][5]. Its fluorescence is also notably insensitive to pH variations between 4 and 10[6].

  • DyLight 650: This dye is spectrally similar to Cy5 and Alexa Fluor 647 and is another common alternative[7][8].

  • iFluor 647: Marketed as an excellent replacement for Cy5 and Alexa Fluor 647, iFluor 647 dyes are reported to yield significantly higher total fluorescence in antibody conjugates compared to Cy5[7]. They exhibit minimal spectral change upon conjugation, contributing to their bright signal[7].

  • ATTO 647N: This dye is another strong competitor in the far-red spectrum, often used in single-molecule studies and super-resolution microscopy[9].

Quantitative Performance Comparison

The performance of a fluorophore is defined by several key photophysical properties. Brightness, a critical parameter for sensitivity, is a function of the molar extinction coefficient (its efficiency in absorbing light) and the fluorescence quantum yield (its efficiency in converting absorbed light into emitted light).

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Cy5 649 - 651[1][10]670[1][10]250,000[1][10]0.27[1]67,500
Alexa Fluor 647 650 - 651[6][8]665 - 667[6][8]239,000[8]0.33[8]78,870
DyLight 650 652672250,0000.1025,000
iFluor 647 651666250,0000.3075,000
ATTO 647N 646[10]664[10]150,000[10]0.6597,500

Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent and conjugation state. Brightness is a calculated metric for comparison.

Studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5. In one experiment, after prolonged exposure, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%[3]. This enhanced photostability is crucial for imaging applications that require long or repeated exposures, such as confocal microscopy and super-resolution techniques.

Experimental Workflows and Protocols

To objectively compare fluorescent dyes, a standardized workflow is essential. This typically involves conjugating the dyes to a protein (commonly an antibody), using the conjugate in a cellular imaging assay, and quantifying the performance in terms of signal brightness and photostability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis dye_select Select Dyes (Cy5, AF647, etc.) conjugation NHS Ester Conjugation dye_select->conjugation ab_prep Prepare Antibody (e.g., IgG) ab_prep->conjugation purification Purify Conjugates (Column Chromatography) conjugation->purification staining Immunofluorescent Staining purification->staining Use Conjugates cell_culture Culture & Plate Cells (e.g., HeLa) fix_perm Fixation & Permeabilization cell_culture->fix_perm fix_perm->staining imaging Microscopy or Flow Cytometry staining->imaging brightness Brightness Analysis (Measure Mean Intensity) imaging->brightness Acquire Data photostability Photobleaching Assay (Intensity vs. Time) imaging->photostability reporting Compare & Report brightness->reporting photostability->reporting

Caption: General experimental workflow for comparing far-red fluorescent dyes.

1. Protocol for Antibody Conjugation with NHS Ester Dyes

This protocol describes the general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye like Cy5 or its alternatives.

  • Materials:

    • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

    • Amine-reactive dye (NHS ester)

    • Anhydrous Dimethylsulfoxide (DMSO)

    • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

    • Purification column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the antibody solution by buffer exchanging into the reaction buffer.

    • Just before use, dissolve the reactive dye in DMSO to a concentration of 10 mg/mL.

    • Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Remove unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column (e.g., G-25).

    • Collect the colored fractions containing the labeled antibody.

    • Determine the degree of labeling (DOL) and protein concentration by measuring absorbance at 280 nm and the dye's absorption maximum.

2. Protocol for Immunofluorescence Staining and Photostability Assay

This protocol details how to use the dye-antibody conjugates to stain cells and assess dye performance.

  • Materials:

    • HeLa cells cultured on glass coverslips

    • Phosphate-buffered saline (PBS)

    • Fixation solution (4% paraformaldehyde in PBS)

    • Permeabilization buffer (0.1% Triton X-100 in PBS)

    • Blocking buffer (1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-tubulin)

    • Dye-conjugated secondary antibody (e.g., goat anti-mouse IgG labeled with Cy5 or an alternative)

    • Nuclear stain (e.g., DAPI)

    • Antifade mounting medium

  • Procedure:

    • Cell Preparation: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Blocking: Block non-specific binding by incubating with 1% BSA for 30 minutes.

    • Primary Antibody: Incubate with primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour. Wash 3 times with PBS.

    • Secondary Antibody: Incubate with the fluorescently labeled secondary antibody (e.g., AF647 anti-mouse) for 1 hour, protected from light. Wash 3 times with PBS.

    • Counterstain & Mount: Stain nuclei with DAPI for 5 minutes, wash, and mount the coverslip onto a microscope slide using antifade medium.

    • Imaging for Brightness: Acquire images using a confocal microscope with identical settings (laser power, gain, exposure time) for all compared dyes. Measure the mean fluorescence intensity of stained structures (e.g., microtubules).

    • Photobleaching Assay: Focus on a region of interest and acquire a time-lapse series of images under continuous laser illumination. Plot the normalized fluorescence intensity against time to determine the rate of photobleaching.

Application in Signaling Pathway Analysis

Far-red dyes are frequently used to visualize components of cellular signaling pathways. For example, tracking the internalization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding is a common application. The high brightness and photostability of dyes like Alexa Fluor 647 are advantageous for live-cell imaging or detailed analysis of fixed cells in such pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Dimerized EGFR EGFR->Dimer Dimerization Phosphorylation Autophosphorylation Dimer->Phosphorylation Endosome Early Endosome Downstream Downstream Signaling (MAPK, PI3K) EGF EGF Ligand EGF->EGFR Binding Phosphorylation->Endosome Internalization Phosphorylation->Downstream

Caption: Simplified EGFR signaling and internalization pathway.

Conclusion

While Cy5 has been a foundational tool in fluorescence, modern alternatives offer significant advantages for researchers. Alexa Fluor 647 stands out for its superior brightness and photostability, making it an excellent all-around replacement for demanding applications[3][4][6]. iFluor 647 and ATTO 647N also present compelling cases, with reports of high performance and brightness[7][10]. The choice of dye should be guided by the specific requirements of the experiment, such as the need for extreme photostability in super-resolution microscopy or maximum brightness for detecting low-abundance targets. By utilizing the protocols and comparative data presented here, researchers can make an informed decision to optimize their far-red fluorescence experiments.

References

Performance Review of Cy5 se (mono SO3) in Super-Resolution Microscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible results. This guide provides an objective comparison of Cy5 se (mono SO3) with its primary competitor, Alexa Fluor 647, focusing on their performance in Stochastic Optical Reconstruction Microscopy (STORM).

Cyanine 5 (Cy5) is a widely used fluorescent dye in the far-red spectrum, valued for its brightness and amenability to photoswitching, a prerequisite for STORM. The se (mono SO3) designation indicates a succinimidyl ester for amine-reactive labeling and a single sulfonic acid group to enhance water solubility. While Cy5 has been a workhorse in the field, alternative dyes have emerged, claiming superior performance. This guide aims to provide the necessary data and protocols to help researchers make an informed decision based on their specific experimental needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical and photochemical properties of Cy5 and Alexa Fluor 647 relevant to super-resolution microscopy.

PropertyCy5 se (mono SO3)Alexa Fluor 647ATTO 647N
Excitation Maximum (nm) ~649~650~646
Emission Maximum (nm) ~670~665~664
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[1]~239,000 - 270,000[1][2]~150,000
Quantum Yield ~0.2~0.33~0.65
Photon Yield per switching event (in STORM) GoodExcellent (often thousands of photons)High
Photostability ModerateHigh (significantly more resistant to photobleaching than Cy5)[3][4]High
Blinking Cycles (in STORM) GoodHigh (can be switched on and off hundreds of times)Good
Localization Precision (in STORM) GoodExcellent (theoretical precision of a few nanometers)Excellent

Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging buffer and experimental conditions. The values presented here are for comparative purposes and may vary.

Experimental Protocol: Comparative dSTORM Imaging

This protocol outlines a method for the direct comparison of Cy5 se (mono SO3) and Alexa Fluor 647 in a typical dSTORM experiment.

I. Antibody Labeling

  • Prepare Antibody: Dissolve the antibody to be labeled (e.g., anti-tubulin) in a carbonate-bicarbonate buffer (pH 8.5-9.0).

  • Dye Preparation: Dissolve the amine-reactive Cy5 se (mono SO3) and Alexa Fluor 647 NHS esters in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 8:1 (dye:antibody). Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the labeling reaction mixture through a gel filtration column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the respective dye's absorption maximum.

II. Sample Preparation (Immunofluorescence)

  • Cell Culture and Fixation: Plate cells (e.g., HeLa) on high-precision coverslips. Fix with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-tubulin) diluted in blocking buffer for 1 hour.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the dye-labeled secondary antibodies (prepared in step I) diluted in blocking buffer for 1 hour.

  • Washing: Wash three times with PBS.

III. dSTORM Imaging

  • Imaging Buffer Preparation: A standard dSTORM imaging buffer consists of a buffer solution (e.g., Tris-HCl), an oxygen scavenging system (e.g., glucose oxidase and catalase), and a reducing agent (e.g., β-mercaptoethanol or MEA). A common recipe is:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM NaCl

    • 10% (w/v) Glucose

    • 500 µg/mL Glucose Oxidase

    • 40 µg/mL Catalase

    • 100 mM MEA

  • Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 647 nm laser for excitation and a sensitive EMCCD camera.

  • Image Acquisition:

    • Mount the coverslip with the prepared cells onto the microscope stage.

    • Add the dSTORM imaging buffer.

    • Illuminate the sample with high laser power to induce photoswitching of the fluorophores.

    • Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.

  • Data Analysis:

    • Use appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the single-molecule blinking events in each frame.

    • Reconstruct the super-resolved image from the localization data.

    • Analyze the data to quantify photon yield per localization, number of localizations per molecule, and localization precision for each dye.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying principles of dSTORM, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis antibody_labeling Antibody Labeling (Cy5 & Alexa Fluor 647) cell_staining Immunofluorescence Staining antibody_labeling->cell_staining buffer_prep Imaging Buffer Preparation cell_staining->buffer_prep image_acq Image Acquisition (TIRF Microscope) buffer_prep->image_acq localization Single-Molecule Localization image_acq->localization reconstruction Image Reconstruction localization->reconstruction quantification Quantitative Comparison reconstruction->quantification photoswitching_mechanism S0 S0 S1 S1 S0->S1 Excitation (647 nm) S1->S0 Fluorescence (~670 nm) T1 T1 S1->T1 Intersystem Crossing Dark Dark State (Thiol Adduct) T1->Dark + Thiol (e.g., MEA) Dark->S0 Spontaneous or Low-power UV

References

The Enduring Reign of Cy5 in Bioconjugation: A Guide to Cost-Effective Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Cyanine5 (Cy5) NHS ester has been a cornerstone in fluorescence labeling, enabling researchers to visualize and track biomolecules with its far-red fluorescence. However, the evolving landscape of scientific research, with its increasing demand for higher sensitivity, photostability, and cost-efficiency, has spurred the development of a new generation of fluorescent dyes. This guide provides a comprehensive comparison of cost-effective alternatives to Cy5 NHS ester, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their specific applications.

Performance Comparison: Cy5 vs. The Challengers

The ideal fluorescent label should exhibit a high extinction coefficient (a measure of how strongly it absorbs light), a high quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and exceptional photostability (resistance to fading upon illumination). While Cy5 has been a reliable workhorse, several alternatives now offer significant improvements in one or more of these key areas, often at a comparable or lower cost.

Here, we compare the key performance metrics of Cy5 with its most prominent challengers: Alexa Fluor 647, Atto 647N, DyLight 650, and iFluor 647.

FeatureCy5Alexa Fluor 647Atto 647NDyLight 650iFluor 647
Excitation Max (nm) ~649~650~647~652~650
Emission Max (nm) ~670~668~669~672~670
Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~270,000~150,000~250,000~250,000
Quantum Yield (Φ) ~0.27~0.33~0.65~0.12Not readily available
Photostability ModerateHigh[1][2]Very High[3][4]HighHigh
Fluorescence Lifetime (ns) ~1.0[5]~1.0[5]~3.5[3][6]Not readily availableNot readily available
Price per 1 mg (USD) ~$491~$338~$391[7]VariesVaries
Estimated Cost per Reaction *HighModerateModerate-HighVariesVaries

Estimated cost per reaction is a qualitative assessment based on available list prices and typical reaction scales. Actual costs may vary depending on supplier, quantity, and institutional discounts.

Key Takeaways from the Data:

  • Alexa Fluor 647 stands out as a robust alternative, offering higher brightness (a combination of extinction coefficient and quantum yield) and significantly greater photostability compared to Cy5.[1][2]

  • Atto 647N boasts an exceptionally high quantum yield and a significantly longer fluorescence lifetime, making it an excellent choice for single-molecule studies and applications requiring high signal-to-noise ratios.[3][4][6] Its resistance to ozone degradation also makes it ideal for microarray applications.[4]

  • DyLight 650 and iFluor 647 are marketed as direct spectral equivalents to Cy5 and Alexa Fluor 647, often at a more competitive price point. While detailed, independent quantitative data can be less accessible, manufacturer information suggests comparable or superior performance in terms of brightness and photostability.

Experimental Workflows and Protocols

The fundamental principle behind labeling with these dyes is the reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary amines on the target biomolecule, such as the lysine residues of proteins or amine-modified oligonucleotides. This forms a stable amide bond.

General NHS Ester Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) C Add Dye Solution to Biomolecule Solution A->C B Dissolve NHS Ester Dye in Anhydrous DMSO or DMF B->C D Incubate at Room Temperature (1-2 hours, protected from light) C->D E Remove Unreacted Dye (e.g., Gel Filtration, Dialysis) D->E F Determine Degree of Labeling (DOL) (Spectrophotometry) E->F

Figure 1. A generalized workflow for the labeling of biomolecules using NHS ester chemistry.

Detailed Experimental Protocol: Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins, such as antibodies, with Cy5 or its alternatives. Optimization of the dye-to-protein molar ratio is recommended for each new protein and dye combination to achieve the desired degree of labeling (DOL).

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer, pH 7.2-8.5)

  • NHS ester dye (Cy5, Alexa Fluor 647, Atto 647N, etc.)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. Molar ratios typically range from 3:1 to 20:1, but the optimal ratio should be determined empirically.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5 and its alternatives).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Note on Protocol Optimization for Specific Dyes:

  • Atto 647N: For labeling antibodies, a molar excess of 4:1 to 15:1 of the dye to the antibody is recommended.[6] The reaction is typically complete within 30-60 minutes.[6]

  • Alexa Fluor 647: A similar molar excess range as Cy5 is generally effective. The reaction is typically incubated for 1 hour.

Signaling Pathways and Logical Relationships

The choice of a fluorescent dye does not directly impact a biological signaling pathway itself. However, the properties of the dye are critical for the accurate and sensitive visualization of components within that pathway. For instance, a more photostable dye allows for longer observation times, which is crucial for studying dynamic cellular processes. A brighter dye enhances the detection of low-abundance proteins, enabling the study of subtle changes in signaling cascades.

The logical relationship in choosing a dye for such studies can be visualized as follows:

G cluster_goal Research Goal cluster_requirements Experimental Requirements cluster_dye_properties Dye Properties cluster_dye_choice Dye Selection Goal Visualize Signaling Pathway Component Sensitivity High Sensitivity (Low Abundance Target) Goal->Sensitivity Duration Long-Term Imaging (Dynamic Process) Goal->Duration Cost Cost-Effectiveness Goal->Cost Brightness High Brightness (High ε and Φ) Sensitivity->Brightness Photostability High Photostability Duration->Photostability Price Low Cost per Reaction Cost->Price Dye Optimal Dye Choice (e.g., Alexa Fluor 647, Atto 647N) Brightness->Dye Photostability->Dye Price->Dye

Figure 2. The logical flow for selecting an appropriate fluorescent dye based on experimental needs.

References

A Head-to-Head Comparison: Monosulfonated vs. Disulfonated Cy5 Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the plethora of available fluorophores, cyanine dyes, and specifically Cy5, have become a mainstay for a wide range of applications, from fluorescence microscopy to flow cytometry. A key consideration when selecting a Cy5 dye is the degree of sulfonation, which primarily influences the dye's water solubility and, consequently, its handling and performance in aqueous environments.

This guide provides an objective comparison of monosulfonated and disulfonated Cy5 dyes, supported by experimental data and detailed protocols. We will delve into the key performance differences to help you make an informed decision for your specific research needs.

Key Performance Characteristics: A Quantitative Comparison

The degree of sulfonation directly impacts several key photophysical and practical properties of Cy5 dyes. While both monosulfonated and disulfonated variants exhibit similar excitation and emission spectra, their performance can differ in terms of brightness, photostability, and ease of use in labeling reactions.

PropertyMonosulfonated Cy5Disulfonated Cy5Key Differences & Considerations
Structure Contains one sulfonate group.Contains two sulfonate groups.The additional sulfonate group in the disulfonated version significantly increases its hydrophilicity.
Water Solubility GoodExcellentDisulfonated Cy5 dissolves readily in aqueous buffers without the need for organic co-solvents, simplifying labeling procedures. Monosulfonated Cy5 may require a small amount of organic solvent like DMSO or DMF for initial dissolution before being added to the aqueous reaction mixture.[1]
Excitation Max (nm) ~646 - 649 nm[2][3]~649 nmThe excitation maxima are virtually identical, allowing for the use of the same laser lines and filter sets.
Emission Max (nm) ~662 - 671 nm[2][4]~670 nmSimilar to the excitation maxima, the emission spectra are nearly superimposable.
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[3][4][5][6]~250,000Both forms of the dye exhibit a very high molar extinction coefficient, indicating a high probability of absorbing light at their excitation maximum.
Quantum Yield ~0.2[3][5][6]Data not readily available for direct comparison, but generally, a higher degree of sulfonation can lead to a slight improvement in quantum yield and optical stability.[7]The quantum yield, a measure of the efficiency of fluorescence, is a critical factor in determining the brightness of a fluorophore.
Photostability GoodGenerally Good, but may be slightly lower than monosulfonated versions. Studies on the related Cy5.5 dye suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[8]Photostability is crucial for applications requiring prolonged or intense illumination, such as super-resolution microscopy.
Aggregation Less prone to aggregation than non-sulfonated Cy5.Even less prone to aggregation due to increased electrostatic repulsion between dye molecules.Reduced aggregation leads to more reliable and reproducible labeling and minimizes fluorescence quenching.
Labeling Reactions May require an organic co-solvent (e.g., DMSO, DMF) for initial dye solubilization.Can be performed entirely in aqueous buffers, which is advantageous for sensitive proteins that may be denatured by organic solvents.The choice of dye can be dictated by the sensitivity of the biomolecule to be labeled.
Purification Standard chromatographic methods (e.g., gel filtration, HPLC).Dialysis against aqueous buffers is more efficient for removing unconjugated dye due to its high water solubility.The purification method for the labeled conjugate can be simplified with the use of highly water-soluble dyes.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for labeling antibodies with monosulfonated and disulfonated Cy5 NHS esters for use in immunofluorescence applications.

Protocol 1: Labeling of IgG with Monosulfonated Cy5 NHS Ester

This protocol is adapted for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Monosulfonated Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare the IgG antibody solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the monosulfonated Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add the dissolved Cy5 NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a spin desalting column pre-equilibrated with PBS. The labeled antibody will elute in the void volume.

  • Determination of Degree of Labeling (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm and 650 nm.

Protocol 2: Labeling of Antibodies with Disulfonated Cy5 NHS Ester

This protocol is designed for labeling antibodies in a completely aqueous environment.

Materials:

  • Antibody (1-10 mg/mL) in 10 mM PBS, pH 7.4

  • Disulfonated Cy5 NHS ester

  • 1 M Sodium Bicarbonate, pH 8.5

  • Spin desalting column or dialysis cassette

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer to 10 mM PBS, pH 7.4.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

  • Dye Preparation: Disulfonated Cy5 NHS ester is water-soluble and can be added directly to the antibody solution.

  • Labeling Reaction: Add the appropriate amount of disulfonated Cy5 NHS ester to the antibody solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Purification: Due to the high water solubility of the dye, purification can be efficiently performed by either gel filtration using a spin column or by dialysis against PBS.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of how these dyes are utilized in a research context, we provide the following diagrams created using the DOT language.

G cluster_labeling Antibody Labeling Workflow antibody Purified Antibody (amine-free buffer) reaction Labeling Reaction (pH 8.5-9.0, 1 hr, RT) antibody->reaction dye_mono Monosulfonated Cy5 NHS Ester (in DMSO/DMF) dye_mono->reaction dye_di Disulfonated Cy5 NHS Ester (aqueous) dye_di->reaction purification Purification (Spin Column / Dialysis) reaction->purification labeled_ab Cy5-labeled Antibody purification->labeled_ab

Caption: A generalized workflow for labeling antibodies with either monosulfonated or disulfonated Cy5 NHS esters.

G cluster_pathway Simplified ERK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: A simplified diagram of the ERK signaling pathway, which can be studied using immunofluorescence with Cy5-labeled antibodies against total and phosphorylated ERK.

Conclusion

The choice between monosulfonated and disulfonated Cy5 dyes largely depends on the specific requirements of the experiment.

Choose monosulfonated Cy5 when:

  • Working with robust biomolecules that are not sensitive to small amounts of organic co-solvents.

  • Maximum photostability is a primary concern.

Choose disulfonated Cy5 when:

  • Labeling sensitive proteins or other biomolecules that are easily denatured by organic solvents.

  • A simplified, fully aqueous labeling and purification protocol is desired.

  • Minimizing dye aggregation is critical for the application.

By carefully considering the trade-offs between solubility, ease of use, and potential effects on photostability, researchers can select the optimal Cy5 variant to achieve high-quality, reproducible data in their fluorescence-based assays.

References

The Influence of Neighboring Nucleobases on Cy5 Fluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing Cy5, a widely employed fluorescent dye, must consider the profound impact of its local nucleic acid environment on its fluorescence intensity. Experimental evidence consistently demonstrates that the nucleobases immediately adjacent to the Cy5 molecule can significantly enhance or quench its fluorescent signal. This guide provides a comparative analysis of this phenomenon, supported by experimental data and detailed protocols, to aid in the design and interpretation of fluorescence-based assays.

The fluorescence quantum yield of Cy5 is highly sensitive to its molecular surroundings. Stacking interactions between the dye and adjacent nucleobases, as well as the potential for photoinduced electron transfer, are key mechanisms governing this sequence-dependent fluorescence. A general trend has been established where purine bases, particularly guanine, lead to enhanced fluorescence, while pyrimidines, especially cytosine, cause significant quenching.

Comparative Analysis of Cy5 Fluorescence Intensity

The following table summarizes the relative fluorescence intensity of Cy5 when positioned adjacent to different nucleobases in a double-stranded DNA context. The data is compiled from studies utilizing 5'-labeled oligonucleotides, where the fluorescence of a reference sequence is normalized to 100%.

Adjacent Nucleobase (5' to Cy5)Relative Fluorescence Intensity (%)
Guanine (G)~150 - 200%
Adenine (A)~120 - 150%
Thymine (T)~80 - 100%
Cytosine (C)~50 - 70%

Note: These values are approximate and can vary depending on the specific sequence context, buffer conditions, and whether the DNA is single- or double-stranded.

The observed trend in fluorescence intensity is generally accepted to be G > A > T > C.[1][2] This phenomenon is attributed to the stronger stacking interactions between Cy5 and purine bases, which restricts the non-radiative decay pathways of the dye and thus enhances its fluorescence.[1][2] Conversely, pyrimidines, and cytosine in particular, are more effective quenchers of Cy5 fluorescence.

Experimental Protocol: Measurement of Sequence-Dependent Cy5 Fluorescence

This section details a typical workflow for quantifying the effect of adjacent nucleobases on Cy5 fluorescence using a microarray-based approach.

1. Oligonucleotide Synthesis and Labeling:

  • Custom DNA oligonucleotides are synthesized with a 5' or 3' modification to allow for the covalent attachment of a Cy5 NHS-ester.

  • The sequence design includes a variable region where the nucleobases adjacent to the labeling site are systematically varied (e.g., NNNN-Cy5-...).

  • A common methodology involves light-directed, in situ microarray synthesis to generate a high-density array of different oligonucleotide sequences.[3]

2. Microarray Hybridization (for dsDNA studies):

  • For the analysis of double-stranded DNA, a complementary set of oligonucleotides is introduced to the microarray surface to allow for hybridization.

  • Hybridization is typically carried out in a temperature-controlled chamber with a suitable hybridization buffer (e.g., 6x SSPE, 0.01% Tween-20).

3. Fluorescence Imaging:

  • The microarray is scanned using a fluorescence microarray scanner with appropriate excitation and emission filters for Cy5 (e.g., excitation at ~635 nm and emission at ~670 nm).

  • The fluorescence intensity of each spot on the microarray, corresponding to a specific DNA sequence, is quantified.

4. Data Analysis:

  • Background fluorescence is subtracted from the measured intensity of each spot.

  • The fluorescence intensities are normalized to a control sequence to allow for comparison across different experiments.

  • The relative fluorescence intensities are then plotted against the identity of the adjacent nucleobases to determine their effect.

Experimental Workflow

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_measurement Data Acquisition & Analysis Synthesis In Situ Oligonucleotide Synthesis on Microarray Labeling 5' or 3' Cy5 Labeling Synthesis->Labeling Hybridization Hybridization with Complementary Strands (for dsDNA) Labeling->Hybridization Scanning Fluorescence Microarray Scanning Hybridization->Scanning Quantification Image Quantification Scanning->Quantification Analysis Data Normalization & Analysis Quantification->Analysis

Caption: A generalized workflow for the experimental determination of adjacent nucleobase effects on Cy5 fluorescence.

Signaling Pathway of Fluorescence Modulation

The interaction between Cy5 and adjacent nucleobases can be conceptualized as a signaling pathway where the identity of the nucleobase directly influences the photophysical properties of the dye.

signaling_pathway cluster_input Input cluster_process Interaction cluster_output Output G Guanine Stacking π-π Stacking Interaction G->Stacking Strong A Adenine A->Stacking Moderate T Thymine T->Stacking Weak C Cytosine PET Photoinduced Electron Transfer C->PET Efficient High_Fluorescence Enhanced Fluorescence Stacking->High_Fluorescence Inhibits Non-Radiative Decay Mid_Fluorescence Moderate Fluorescence Stacking->Mid_Fluorescence Low_Fluorescence Quenched Fluorescence PET->Low_Fluorescence Promotes Non-Radiative Decay

References

Safety Operating Guide

Personal protective equipment for handling Cy5 se(mono so3)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of fluorescent dyes like Cy5 se (mono SO3) is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and compliant disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Cy5 se (mono SO3), a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile gloves are a suitable minimum. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Eyes & Face Safety glasses with side shields or chemical splash gogglesIn situations with a risk of splashes, chemical splash goggles are required. A face shield may be necessary for additional protection.[2]
Body Laboratory coatA long-sleeved lab coat is essential to protect skin and personal clothing from contamination.[1][2]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Avoid inhaling dust or aerosols. If engineering controls are insufficient or when handling bulk powder, a respirator may be necessary.[3][4]
Feet Closed-toe shoesProtect feet from potential spills and falling objects.[1][5]

Hazard Identification and Handling Protocols

Cy5 se (mono SO3) and similar cyanine dyes are categorized with specific hazards that necessitate careful handling to avoid adverse health effects.

Hazard Classification:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

  • Weighing and Reconstitution: When handling the powdered form, take care to avoid creating dust. Use a chemical fume hood or a balance enclosure. When reconstituting, add the solvent slowly to the dye to prevent splashing.

  • During Use: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[3]

  • After Handling: Wash hands thoroughly with soap and water after handling the dye, even if gloves were worn.[3] Clean the work area and any contaminated equipment.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Waste Disposal:

  • Unused Product and Contaminated Materials: Collect all waste, including unused dye, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Aqueous Waste: For dilute aqueous solutions, check with your institution's environmental health and safety (EHS) office. Some localities may permit drain disposal of neutralized, dilute dye solutions with copious amounts of water.[8][9] However, it is generally recommended to collect all dye-containing waste for proper chemical waste disposal.[9] Do not dispose of concentrated or untreated dye solutions down the drain.

The following diagram outlines the standard workflow for safely handling and disposing of Cy5 se (mono SO3).

Safe Handling and Disposal Workflow for Cy5 se (mono SO3) cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area Proceed handle_weigh Weigh/Reconstitute Powder with Care prep_area->handle_weigh Start Experiment handle_use Perform Experimental Procedure handle_weigh->handle_use Proceed cleanup_wash Wash Hands and Decontaminate Work Area handle_use->cleanup_wash Complete Experiment cleanup_remove Remove and Dispose of Contaminated PPE cleanup_wash->cleanup_remove Proceed disp_collect Collect Solid and Liquid Hazardous Waste cleanup_remove->disp_collect Segregate Waste disp_label Label Waste Container Appropriately disp_collect->disp_label Proceed disp_dispose Dispose via Institutional EHS Procedures disp_label->disp_dispose Final Step

Caption: Workflow for safe handling and disposal of Cy5 se (mono SO3).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.